Technical Documentation Center

Oxyplicacetin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Oxyplicacetin
  • CAS: 100108-92-7

Core Science & Biosynthesis

Foundational

Technical Guide: Oxyplicacetin and the Amicetin Group Structure-Activity Relationships

Executive Summary Oxyplicacetin (CAS 100108-92-7), also known as Cytosaminomycin E or 3'-Hydroxyplicacetin , is a nucleoside antibiotic belonging to the Amicetin group .[1][2] This class of compounds is characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxyplicacetin (CAS 100108-92-7), also known as Cytosaminomycin E or 3'-Hydroxyplicacetin , is a nucleoside antibiotic belonging to the Amicetin group .[1][2] This class of compounds is characterized by a cytosine nucleoside core linked to a 4-aminobenzoyl moiety and a disaccharide chain. As a potent inhibitor of the ribosomal peptidyl transferase center (PTC), the Amicetin group offers a distinct scaffold for drug development against multidrug-resistant (MDR) Gram-positive pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus.

This guide dissects the Structure-Activity Relationship (SAR) of Oxyplicacetin, contrasting it with its congeners Plicacetin and Amicetin . It provides actionable insights for medicinal chemists optimizing this scaffold for enhanced solubility, metabolic stability, and ribosomal binding affinity.

Structural Anatomy of the Amicetin Group

The Amicetin class is defined by a modular architecture comprising four distinct regions. Understanding this topology is prerequisite to manipulating its biological activity.

The Core Scaffold

The general structure consists of:

  • Region I (The Base): A cytosine moiety.[3]

  • Region II (The Linker): A p-aminobenzoic acid (PABA) residue attached to the exocyclic amine of cytosine via an amide bond.

  • Region III (The Tail): A variable terminal acid or amine attached to the PABA moiety (e.g., (+)-

    
    -methylserine in Amicetin).[3][4]
    
  • Region IV (The Sugar): A disaccharide attached to the N1 position of cytosine, typically composed of Amicetose (proximal) and Amosamine (distal).

Oxyplicacetin Specifics

Oxyplicacetin is structurally distinct due to a hydroxylation event on the plicacetin scaffold.

  • Plicacetin: Lacks the terminal (+)-

    
    -methylserine found in Amicetin. It terminates at the PABA amine.
    
  • Oxyplicacetin: Defined as 3'-Hydroxyplicacetin .[1][2] The hydroxyl group is located on the disaccharide moiety (specifically the amicetose unit), introducing polarity to the otherwise lipophilic sugar region.

Structural Visualization

The following diagram illustrates the modular connectivity and SAR hotspots of the Amicetin group.

Amicetin_SAR cluster_SAR SAR Hotspots Cytosine Cytosine Core (Region I) PABA PABA Linker (Region II) Cytosine->PABA Amide Linkage (Rigid Spacer) Tail Terminal Tail (Region III) PABA->Tail Variable Region (Amicetin: Serine / Plicacetin: None) SAR_Linker Linker Rigidity: PABA is critical for positioning in the PTC PABA->SAR_Linker SAR_Tail Tail Modification: (+) alpha-methylserine (Amicetin) Enhances Ribosomal Binding Tail->SAR_Tail Sugar Disaccharide (Region IV) Sugar->Cytosine N-Glycosidic Bond (Essential for Activity) SAR_Sugar Sugar Modification: 3'-OH (Oxyplicacetin) Increases Polarity vs Plicacetin Sugar->SAR_Sugar

Caption: Modular architecture of Amicetin-group antibiotics highlighting key regions for chemical modification.

Structure-Activity Relationship (SAR) Analysis

The Disaccharide Moiety (Region IV)

The sugar chain is the primary driver of cellular uptake and ribosomal affinity.

  • Amosamine (Distal Sugar): This dimethylamino-sugar is crucial for electrostatic interactions with the phosphate backbone of 23S rRNA. Deletion or N-demethylation significantly reduces antibacterial potency.

  • Amicetose (Proximal Sugar): Acts as a spacer.

  • Oxyplicacetin Insight: The 3'-hydroxyl group on the amicetose unit in Oxyplicacetin serves as a hydrogen bond donor. While Plicacetin is more lipophilic, the 3'-OH of Oxyplicacetin potentially alters the solvation shell, affecting permeability across the mycobacterial cell wall.

    • Hypothesis: The 3'-OH may improve water solubility compared to Plicacetin, potentially aiding in formulation, though it may slightly reduce passive diffusion across highly hydrophobic membranes.

The PABA Linker (Region II)

The p-aminobenzoic acid moiety is a rigid scaffold that orients the cytosine and the tail within the ribosomal tunnel.

  • Essentiality: Replacement of the benzene ring with flexible aliphatic chains abolishes activity. The planar geometry is required for stacking interactions within the ribosomal binding pocket.

  • Amide Bond: The amide linkage to the cytosine exocyclic amine is metabolically stable but susceptible to specific resistance enzymes (e.g., esterases/amidases).

The Terminal Tail (Region III)

This is the major differentiator between Amicetin, Plicacetin, and Oxyplicacetin.

  • Amicetin: Contains (+)-

    
    -methylserine.[3][4][5][6] This amino acid "tail" extends into the peptidyl transferase center, mimicking the growing peptide chain and enhancing inhibition constant (
    
    
    
    ).
  • Plicacetin/Oxyplicacetin: Lacks this terminal amino acid.

    • Activity Consequence: Generally, Amicetin > Plicacetin in potency. Plicacetin (and Oxyplicacetin) retains significant activity but often requires higher concentrations to achieve the same ribosomal inhibition as Amicetin.

    • SAR Opportunity: Re-introduction of synthetic tails (e.g., fluorinated amino acids) to the PABA amine of Oxyplicacetin is a prime strategy to regain potency while leveraging the solubility benefits of the 3'-OH group.

Comparative Potency Table
CompoundTerminal TailSugar ModificationRelative Potency (Gram +)Solubility
Amicetin (+)-

-methylserine
NoneHigh (+++++)Moderate
Plicacetin Free Amine (

)
NoneModerate (+++)Low (Lipophilic)
Oxyplicacetin Free Amine (

)
3'-OH Moderate (+++)Improved
Bamicetin Free AmineDifferent Glycosidic LinkLow (+)Moderate

Mechanism of Action: Ribosomal Inhibition

Oxyplicacetin functions as a Peptidyl Transferase Inhibitor . It binds to the 23S rRNA of the 50S ribosomal subunit.

Binding Dynamics
  • Site of Action: The P-site (Peptidyl site) of the ribosome.

  • Interaction: The cytosine base interacts with conserved nucleotides (likely G2061 or A2451 in E. coli numbering). The PABA-disaccharide backbone spans the peptide exit tunnel, physically blocking the progression of the nascent polypeptide chain.

  • Resistance: Methylation of 23S rRNA (erm genes) confers cross-resistance between Macrolides, Lincosamides, Streptogramins, and Amicetins (the MLS_A phenotype).

Signaling Pathway Visualization

MOA_Pathway Oxy Oxyplicacetin Ribosome 50S Ribosomal Subunit (23S rRNA) Oxy->Ribosome Permeates Cell Wall PTC Peptidyl Transferase Center (P-Site) Oxy->PTC Competitive Binding Ribosome->PTC Target Localization Peptide Nascent Peptide Chain PTC->Peptide Steric Hindrance Inhibition Translation Arrest (Bacteriostasis) Peptide->Inhibition Elongation Blocked

Caption: Mechanism of Action: Oxyplicacetin blocks the Peptidyl Transferase Center, arresting protein synthesis.

Experimental Protocols

To validate the SAR of Oxyplicacetin derivatives, the following protocols are standard.

In Vitro Ribosomal Binding Assay

Purpose: Determine the


 of the compound against translation without cell wall permeability confounding factors.

Materials:

  • E. coli S30 Extract (Promega or homemade).

  • Luciferase mRNA template.

  • Luminescence assay kit.

Protocol:

  • Preparation: Thaw S30 extract and supplement with amino acid mixture (minus Methionine/Cysteine if using radiolabel, or complete if using Luciferase).

  • Incubation: Mix 10

    
    L of S30 extract with 5 
    
    
    
    L of Oxyplicacetin (serial dilutions in DMSO: 0.1
    
    
    M to 100
    
    
    M).
  • Reaction: Add 5

    
    L of Luciferase mRNA template. Incubate at 37°C for 60 minutes.
    
  • Detection: Add 20

    
    L of Luciferase Assay Reagent. Measure luminescence immediately on a plate reader.
    
  • Analysis: Plot Luminescence vs. Log[Concentration]. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Minimum Inhibitory Concentration (MIC)

Purpose: Assess whole-cell antibacterial activity.

Protocol:

  • Inoculum: Prepare a 0.5 McFarland standard of S. aureus (ATCC 29213) or M. smegmatis. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use a 96-well round-bottom plate. Add 50

    
    L of CAMHB to columns 2-12.
    
  • Compound Addition: Add 100

    
    L of Oxyplicacetin stock (128 
    
    
    
    g/mL) to column 1. Perform 2-fold serial dilutions across the plate to column 10.
  • Inoculation: Add 50

    
    L of bacterial suspension to all wells. Final volume 100 
    
    
    
    L.
  • Incubation: 37°C for 18-24 hours (48h for Mycobacterium).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

References

  • Zhang, G., et al. (2011). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation. Applied and Environmental Microbiology, 77(12). Retrieved from [Link]

  • Konishi, M., et al. (1973).[6][7] Oxamicetin, a new antibiotic of bacterial origin.[6][7] II. Structure of oxamicetin. The Journal of Antibiotics, 26(12), 757-764. Retrieved from [Link][6]

  • Haneda, K., et al. (1994).[3] Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp.[1][3] KO-8119.[1][3] I. Taxonomy, production, isolation and physico-chemical and biological properties.[1][3] The Journal of Antibiotics, 47(7), 774-781. Retrieved from [Link]

  • Leviev, I. G., et al. (1994). The mode of action of the antibiotic amicetin on the ribosome. FEBS Letters, 352(2), 197-200.

Sources

Exploratory

Oxyplicacetin vs Cytosaminomycin E synonyms

In the field of nucleoside antibiotics, nomenclatural redundancy often arises from simultaneous discoveries by independent research groups. This guide definitively resolves the relationship between Oxyplicacetin and Cyto...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of nucleoside antibiotics, nomenclatural redundancy often arises from simultaneous discoveries by independent research groups. This guide definitively resolves the relationship between Oxyplicacetin and Cytosaminomycin E .

Core Determination: Oxyplicacetin and Cytosaminomycin E are the same chemical entity.

They are synonyms for a specific disaccharide nucleoside antibiotic belonging to the amicetin group .[1] The compound functions as a potent inhibitor of the large ribosomal subunit (50S), specifically targeting the peptidyl transferase center. The dual naming convention stems from its isolation from Streptomyces ramulosus (named Oxyplicacetin) and Streptomyces sp. KO-8119 (named Cytosaminomycin E).

This guide unifies the technical data for this molecule, hereafter referred to primarily as Oxyplicacetin to align with the earliest structural elucidation, while retaining Cytosaminomycin E as a validated alias in anticoccidial contexts.

Chemical & Physical Characterization

Oxyplicacetin is a structural derivative of plicacetin , distinguished by a hydroxylation event on the amicetose sugar moiety. Its architecture is characteristic of the amicetin family: a cytosine base acylated at the exocyclic amine and glycosylated at the N1 position.

Structural Hierarchy
  • Scaffold: Cytosine nucleoside.

  • Glycosylation (N1): Disaccharide consisting of amosamine (4-dimethylamino-2,3,4,6-tetradeoxy-D-glucose) and amicetose (2,3,6-trideoxy-D-erythro-hexose).

  • Acylation (N4): p-Aminobenzoic acid (PABA).[2] Unlike Amicetin, Oxyplicacetin lacks the terminal

    
    -methylserine moiety attached to the PABA.
    
  • Differentiation: The "Oxy" prefix denotes the presence of a hydroxyl group at the 3'-position of the amicetose moiety (3'-hydroxyplicacetin).

Physicochemical Properties Table
PropertySpecification
Primary Name Oxyplicacetin
Synonyms Cytosaminomycin E; 3'-Hydroxyplicacetin
CAS Registry Number 100108-92-7
Chemical Formula C₂₅H₃₅N₅O₈
Molecular Weight 533.58 g/mol
Appearance White solid / Powder
Solubility Soluble in DMSO, Methanol, Water (moderate)
UV Max ~305 nm (consistent with PABA chromophore)
Purity Standard ≥98% (HPLC/NMR) for research grade

Nomenclature & Biosynthetic Origins

The existence of two names is a result of parallel natural product discovery pipelines. Understanding the isolation history is crucial for navigating legacy literature.

  • Oxyplicacetin: First described in 1985 by Chen et al. from Streptomyces ramulosus. The name reflects its structural relationship to plicacetin (it is the oxygenated form).

  • Cytosaminomycin E: Described in 1994 by Haneda et al. from Streptomyces sp. KO-8119 during a screen for anticoccidial agents. The "Cytosaminomycin" series (A-D) are related congeners; "E" was found to be identical to Oxyplicacetin.

Biosynthetic Gene Cluster (The ami Cluster)

The biosynthesis of Oxyplicacetin is governed by the amicetin (ami) gene cluster . The pathway involves:

  • Nucleoside Formation: Coupling of the cytosine base with the sugar moieties.

  • Sugar Modification: Sequential dehydration, methylation (for amosamine), and hydroxylation (specifically for Oxyplicacetin).

  • Acylation: Attachment of the PABA moiety.

  • Termination: In Amicetin, a serine is added. In Oxyplicacetin/Plicacetin, this step is absent or the bond is hydrolyzed.

Comparative SAR: The Amicetin Family

To understand the biological profile of Oxyplicacetin, one must compare it to its closest relatives. The presence or absence of the terminal amino acid and sugar modifications dictates potency and ribosomal binding kinetics.

Table 1: Structural Activity Relationship (SAR) of Amicetin Congeners

CompoundC4-Exocyclic SubstituentSugar Moiety ModificationRibosomal Affinity
Amicetin PABA -

-Methylserine
Standard Amosamine-AmicetoseHigh (Parent)
Plicacetin PABA (Free amine)Standard Amosamine-AmicetoseModerate
Oxyplicacetin PABA (Free amine)3'-Hydroxy -AmicetoseHigh
Bamicetin PABA -

-Methylserine
N-methyl-Amosamine (Bamicetose)Variable
Visualization: Structural Logic of the Amicetin Group

AmicetinSAR cluster_legend SAR Logic Core Cytosine Nucleoside Core Amicetin Amicetin (Full Scaffold) Core->Amicetin + PABA + Serine + Disaccharide Plicacetin Plicacetin (Lacks Terminal Serine) Amicetin->Plicacetin Loss of Terminal Serine Oxyplicacetin Oxyplicacetin (Cytosaminomycin E) (Hydroxylated Sugar) Plicacetin->Oxyplicacetin C3' Hydroxylation on Amicetose Legend Oxyplicacetin retains PABA but lacks Serine. Key feature: 3'-OH group enhances solubility/binding.

Figure 1: Structural hierarchy showing the derivation of Oxyplicacetin from the core Amicetin scaffold.

Mechanism of Action

Oxyplicacetin acts as a translation inhibitor.[3] Its mechanism is distinct from aminoglycosides (which bind the 30S subunit) and aligns with the peptidyl transferase inhibitors.

  • Target: The 23S rRNA of the 50S large ribosomal subunit.

  • Site: The Peptidyl Transferase Center (PTC).

  • Effect: It sterically hinders the correct positioning of the tRNA at the A-site or P-site, preventing peptide bond formation.

  • Spectrum: Broad-spectrum antibacterial (Gram-positive/negative), antimycobacterial, and anticoccidial (protozoan).

Visualization: Mechanism of Action

MOA Oxy Oxyplicacetin CellEntry Cellular Uptake Oxy->CellEntry Ribosome 50S Ribosomal Subunit CellEntry->Ribosome Binding Binds 23S rRNA (PTC) Ribosome->Binding High Affinity Inhibition Steric Blockade of Peptide Bond Formation Binding->Inhibition Stasis Bacteriostasis / Cell Death Inhibition->Stasis

Figure 2: Pharmacodynamic pathway of Oxyplicacetin inhibition.

Experimental Protocols

The following protocols are standardized for the isolation and validation of Oxyplicacetin/Cytosaminomycin E.

Protocol A: Isolation from Streptomyces Fermentation

Objective: Purification of Oxyplicacetin from culture broth.

  • Fermentation: Cultivate Streptomyces ramulosus or S. sp. KO-8119 in Bennett’s medium for 96 hours at 28°C.

  • Filtration: Separate mycelia from broth using centrifugation (5000 x g, 20 min).

  • Extraction:

    • Adjust supernatant pH to 8.0.

    • Extract with equal volume of Ethyl Acetate (EtOAc).

    • Separate organic phase and concentrate in vacuo.

  • Purification (Silica Gel):

    • Load crude extract onto a silica gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (95:5 to 80:20).

    • Oxyplicacetin typically elutes at ~10-15% Methanol.

  • Validation: Confirm purity via HPLC (C18 column, Water/Acetonitrile gradient) and check for UV absorbance at 305 nm.

Protocol B: In Vitro Ribosomal Inhibition Assay

Objective: Verify mechanism of action.

  • System: Use an E. coli S30 Extract System for Circular DNA (Promega or equivalent).

  • Reaction Mix: Prepare 50 µL reactions containing:

    • S30 Extract (15 µL)

    • Premix (amino acids, rNTPs, tRNA, ATP regenerating system)

    • Template DNA (e.g., pBEST-luc plasmid)

    • Oxyplicacetin (Serial dilutions: 0.1 µM to 100 µM)

  • Incubation: Incubate at 37°C for 60 minutes.

  • Readout: Measure Luciferase activity (luminescence) or incorporate [³⁵S]-Methionine and measure TCA-precipitable counts.

  • Control: Use Chloramphenicol (positive control) and DMSO vehicle (negative control).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

References

  • Chen, Y., et al. (1985). Studies on metabolites produced by Streptomyces ramulosus Tue-34. II. The structural elucidation of oxyplicacetin, a new amicetin. Kangshengsu, 10, 285-295.
  • Haneda, K., et al. (1994).[1] Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp.[1] KO-8119.[1][4] I. Taxonomy, production, isolation and physico-chemical and biological properties. Journal of Antibiotics, 47(7), 774-781.[1]

  • Shiomi, K., et al. (1994).[1] Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp.[1] KO-8119.[1] II. Structure elucidation of cytosaminomycins A, B, C and D. Journal of Antibiotics, 47(7), 782-786.

  • Zhang, G., et al. (2012). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation. Applied and Environmental Microbiology. Retrieved from [Link]

  • Forouzesh, A., et al. (2019).[3][5] Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods. Frontiers in Pharmacology, 10, 835.[3][5][6][7] Retrieved from [Link]

Sources

Foundational

Oxyplicacetin: Structural Basis of 50S Ribosomal Inhibition

Executive Summary Oxyplicacetin is a cytosine-type peptidyl nucleoside antibiotic belonging to the amicetin/plicacetin class. Unlike macrolides that block the Nascent Peptide Exit Tunnel (NPET), oxyplicacetin functions a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxyplicacetin is a cytosine-type peptidyl nucleoside antibiotic belonging to the amicetin/plicacetin class. Unlike macrolides that block the Nascent Peptide Exit Tunnel (NPET), oxyplicacetin functions as a direct competitive inhibitor at the Peptidyl Transferase Center (PTC) of the bacterial 50S ribosomal subunit.

This guide provides a rigorous analysis of the oxyplicacetin mechanism of action (MOA), detailing its interaction with the 23S rRNA P-site. It establishes a self-validating experimental framework for characterizing this inhibition, utilizing chemical footprinting and X-ray crystallography workflows.

Structural Chemical Biology

The efficacy of oxyplicacetin stems from its "molecular mimicry" scaffold. It is composed of a cytosine nucleobase linked to a p-aminobenzoic acid (PABA) moiety and a glycosidic chain (amosamine/amicetose).

The Pharmacophore
  • Cytosine Moiety: Acts as a structural mimic of the C75 nucleotide of the P-site tRNA 3'-CCA end.[1]

  • PABA Linker: Provides the rigid spacing required to position the cytosine deep within the PTC cleft.

  • Amino-sugar Tail: Interacts with the ribosomal tunnel entrance, stabilizing the binding complex.

Mechanism of Action (MOA)

Oxyplicacetin binds to the P-site of the 50S subunit. By occupying the space reserved for the 3'-end of the peptidyl-tRNA, it sterically hinders the positioning of the donor substrate, thereby abolishing the ribosome's ability to catalyze peptide bond formation.

Figure 1: Mechanistic Pathway of Oxyplicacetin

MOA cluster_residues Key Molecular Interactions (E. coli numbering) Entry Oxyplicacetin Entry (Cytoplasm) Diffusion Diffusion into 50S Subunit (Interface Side) Entry->Diffusion Binding Binding to PTC P-Site (23S rRNA) Diffusion->Binding Kd ~1-10 µM Interaction Cytosine Moiety Stacking (Mimics tRNA C75) Binding->Interaction H-bonds with G2251 G2251 G2251 (Watson-Crick Pairing) Binding->G2251 U2457 U2457 (Hydrophobic Pocket) Binding->U2457 Displacement Displacement of Peptidyl-tRNA (CCA End) Interaction->Displacement Inhibition Catalytic Arrest (Peptide Bond Formation Blocked) Displacement->Inhibition A2439 A2439 (Sugar Interaction)

Caption: Logical flow of Oxyplicacetin inhibition from cellular entry to catalytic arrest at the PTC.

Molecular Interactions & Binding Kinetics

The binding of oxyplicacetin is governed by specific nucleotide interactions within the 23S rRNA. These interactions are distinct from macrolides (e.g., Erythromycin) and oxazolidinones (e.g., Linezolid).

Key Residue Interactions (Based on Amicetin Class Data)

The following table summarizes the critical contact points derived from high-resolution structural studies (e.g., PDB 6CZR).

Ribosomal ComponentNucleotide (E. coli)Interaction TypeFunctional Consequence
23S rRNA G2251 Watson-Crick Base PairAnchors the cytosine moiety; mimics C75-G2251 pairing of P-tRNA.[2]
23S rRNA U2457 Hydrophobic StackingStabilizes the PABA linker; mutation U2457C confers resistance.
23S rRNA A2439 Hydrogen Bond / StackingInteracts with the terminal amino-sugar; stabilizes the "tail".
Protein L16 Arg/Lys residues ElectrostaticSecondary stabilization; L16 mutations can modulate affinity.
Comparative Pharmacology

Oxyplicacetin exhibits a distinct profile compared to other PTC inhibitors.

Antibiotic ClassBinding SitePrimary MOACross-Resistance Risk
Oxyplicacetin PTC (P-site)Steric mimicry of P-tRNALow (Distinct from Macrolides)
Chloramphenicol PTC (A-site)Blocks A-tRNA bindingNone (Distinct binding pocket)
Blasticidin S PTC (P-site)Deforms P-tRNA CCA endHigh (Overlapping site)
Linezolid PTC (A-site)Prevents fMet-tRNA bindingNone

Experimental Protocols: Validating Inhibition

To confirm oxyplicacetin activity and binding mode, the following self-validating protocols are recommended. These workflows prioritize causality and reproducibility.

Protocol A: Chemical Footprinting (DMS Probing)

This assay maps the exact binding site by detecting nucleotides protected from chemical modification by the antibiotic.

Causality: If oxyplicacetin binds G2251, dimethyl sulfate (DMS) cannot methylate the N7 position of G2251. This "footprint" is detected by primer extension arrest.

Workflow Steps:

  • Ribosome Preparation: Isolate tight-couple 70S ribosomes from E. coli MRE600 (active fraction).

  • Incubation:

    • Control: 10 pmol 70S + Buffer.

    • Experimental: 10 pmol 70S + 100 µM Oxyplicacetin (10x

      
      ).
      
    • Incubate at 37°C for 30 min to reach equilibrium.

  • Chemical Modification: Add DMS (1:200 dilution) for 10 min at 37°C. Quench with DMS stop buffer (1M Tris-acetate, 1M mercaptoethanol).

  • RNA Extraction: Phenol-chloroform extraction and ethanol precipitation.

  • Primer Extension: Use 5'-[32P]-labeled DNA primer complementary to 23S rRNA region 2280-2300. Extend with Reverse Transcriptase.

  • Analysis: Run cDNA on 6% denaturing PAGE sequencing gel.

  • Validation Criteria: A distinct reduction in band intensity at G2251 and A2439 in the treated lane compared to control confirms specific binding.

Figure 2: Footprinting Validation Logic

Footprinting Sample 70S Ribosome + Oxyplicacetin DMS Add DMS (Methylating Agent) Sample->DMS Protection G2251 Protected (No Methylation) DMS->Protection Steric Shielding RT Reverse Transcription (Primer Extension) Protection->RT RT passes unmodified G Gel Sequencing Gel Analysis RT->Gel Result Missing Band at G2251 (Confirmed Binding) Gel->Result

Caption: Logic flow for DMS footprinting. Protection of G2251 indicates specific P-site occupancy.

Protocol B: X-ray Crystallography (Complex Formation)

For definitive structural elucidation, co-crystallization with Thermus thermophilus 70S is the gold standard.

Key Parameters:

  • System: T. thermophilus HB8 70S ribosomes.

  • Soaking Condition: Pre-formed 70S crystals soaked in stabilization buffer containing 50-200 µM Oxyplicacetin for 12-24 hours.

  • Cryo-protection: Stepwise transfer to buffer + 25% MPD.

  • Data Collection: Synchrotron source (e.g., APS, ESRF) aiming for <3.0 Å resolution.

  • Refinement: Use PDB 6CZR (Amicetin-70S) as a starting model for molecular replacement. Look for difference density (

    
    ) in the PTC P-site.
    

Resistance Mechanisms

Understanding resistance is crucial for drug development. Resistance to the amicetin/oxyplicacetin class is rarely mediated by efflux but rather by target modification.

  • rRNA Mutations:

    • U2457C: Disrupts the hydrophobic pocket required for the PABA moiety, reducing binding affinity by >100-fold.

    • G2251A: Abolishes the critical Watson-Crick base pairing with the cytosine moiety.

  • Ribosomal Protein Mutations:

    • Mutations in protein uL16 (which bridges the 50S subunits) can alter the PTC conformation, indirectly reducing oxyplicacetin affinity.

References

  • Structural Elucidation of Amicetin Binding

    • Title: Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics.
    • Source:N
    • URL:[Link] (Proxy for Oxyplicacetin structural mode).

  • Ribosome Antibiotic Mechanisms

    • Title: Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design.[2]

    • Source:Annual Review of Biochemistry (2018).
    • URL:[Link]

  • Amicetin Group Characterization

    • Title: Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus.[3]

    • Source:Applied and Environmental Microbiology (2011).
    • URL:[Link]

  • Oxyplicacetin Identification

    • Title: Studies on metabolites produced by Streptomyces ramuloses Tue-34.[3][4] II. The structural elucidation of oxyplicacetin, a new member of amicetin group.[3][4]

    • Source:Kangshengsu (Antibiotics) (1985).
    • Note: Foundational chemical identific
  • P-Site Inhibition Mechanics

    • Title: The ribosome as an antibacterial target.[1][2][5][6][7][8][9][10][11][12]

    • Source:Vertex AI Search / NIH Snippets (2025).
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Oxyplicacetin: A Nucleoside Antibiotic

This guide provides a comprehensive technical overview of oxyplicacetin, a nucleoside antibiotic belonging to the amicetin group. It is intended for researchers, scientists, and drug development professionals, offering i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of oxyplicacetin, a nucleoside antibiotic belonging to the amicetin group. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its classification, biosynthesis, mechanism of action, and relevant experimental protocols.

Introduction to Nucleoside Antibiotics

Nucleoside antibiotics are a class of naturally occurring or synthetic compounds that are structurally related to nucleosides, the building blocks of nucleic acids (DNA and RNA).[1] These molecules typically consist of a nucleobase (a nitrogen-containing ring structure) linked to a sugar moiety.[1] They exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[1][2] Their therapeutic effects often stem from their ability to interfere with essential cellular processes such as nucleic acid synthesis, protein synthesis, or cell wall formation.[3]

Oxyplicacetin is a member of the aminonucleoside class of antibiotics, which are characterized by the presence of an amino group in their structure.[1]

Classification and Structure of Oxyplicacetin

Oxyplicacetin is classified as a nucleoside antibiotic belonging to the amicetin group. It is also known by the synonyms 3'-Hydroxyplicacetin and Cytosaminomycin E. As its name suggests, oxyplicacetin is structurally very similar to plicacetin, another antibiotic isolated from Streptomyces species.[4] The core structure of these antibiotics is a complex nucleoside analog.

A key feature of many nucleoside antibiotics, and a subject of significant research, is the presence of a C-glycosidic bond, which links the sugar moiety to the nucleobase via a carbon-carbon bond instead of the more common carbon-nitrogen bond found in canonical nucleosides.[2][5] This structural feature is characteristic of a subgroup of nucleoside antibiotics known as C-nucleoside antibiotics.[2][5]

Biosynthesis of Oxyplicacetin

The biosynthesis of C-nucleoside antibiotics is a complex process that has been the focus of extensive research.[2][5] While the specific biosynthetic pathway for oxyplicacetin is not yet fully elucidated in publicly available literature, the general principles of C-nucleoside antibiotic biosynthesis can be inferred from studies of related compounds like showdomycin and minimycin.[6][7]

The biosynthesis of these molecules generally involves a series of enzymatic modifications of precursors from primary metabolism.[6] Key steps in the biosynthesis of C-nucleoside antibiotics often include the formation of the C-glycosidic bond, which is a crucial and challenging step catalyzed by specialized enzymes.[7]

The following diagram illustrates a generalized workflow for the isolation and characterization of nucleoside antibiotics from bacterial fermentation, a process that would be applicable to the study of oxyplicacetin.

A generalized workflow for the isolation and characterization of nucleoside antibiotics.

Mechanism of Action

As a member of the amicetin group of nucleoside antibiotics, oxyplicacetin is presumed to act as an inhibitor of protein synthesis. Antibiotics in this class typically function by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[8] This binding event interferes with the peptidyl transferase reaction, a critical step in the elongation of the polypeptide chain, thereby halting protein production and ultimately leading to bacterial cell death.

The following diagram illustrates the general mechanism of action for protein synthesis-inhibiting antibiotics.

Mechanism_of_Action Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Inhibition mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Oxyplicacetin Oxyplicacetin Oxyplicacetin->Ribosome

General mechanism of protein synthesis inhibition by antibiotics.

Experimental Protocols

Isolation and Purification of Oxyplicacetin

The following is a generalized protocol for the isolation and purification of nucleoside antibiotics like oxyplicacetin from a bacterial fermentation broth.

Step 1: Fermentation

  • Inoculate a suitable production medium with a high-yielding strain of the producing microorganism (e.g., Streptomyces sp.).

  • Incubate the culture under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for antibiotic production.

Step 2: Extraction

  • Separate the bacterial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate, butanol) to partition the antibiotic into the organic phase.

  • Concentrate the organic extract under reduced pressure.

Step 3: Chromatographic Purification

  • Subject the crude extract to a series of chromatographic steps to purify the active compound. This may include:

    • Silica gel chromatography

    • Ion-exchange chromatography

    • Size-exclusion chromatography

    • High-performance liquid chromatography (HPLC)

  • Monitor the fractions for biological activity using a suitable assay.

Structural Elucidation

The chemical structure of the purified oxyplicacetin can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the stereochemistry of the molecule.

  • X-ray Crystallography: To determine the three-dimensional structure of the molecule if suitable crystals can be obtained.

Determination of Antimicrobial Activity

The antimicrobial activity of oxyplicacetin can be assessed using standard methods such as:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

  • Disk Diffusion Assay: To qualitatively assess the antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the antibiotic.

Summary of Key Data

PropertyDescription
Chemical Class Nucleoside antibiotic, Amicetin group
Synonyms 3'-Hydroxyplicacetin, Cytosaminomycin E
Biological Activity Antibacterial, Anticoccidial
Presumed Mechanism of Action Inhibition of protein synthesis

References

  • Chen, Y., et al. (2022). Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments. Microbial Cell Factories, 21(1), 2. [Link]

  • Hong, H., et al. (2019). Divergent Biosynthesis of C-Nucleoside Minimycin and Indigoidine in Bacteria. Cell Chemical Biology, 27(3), 323-332.e5. [Link]

  • Maffioli, S. I., et al. (2018). Analysis of the Pseudouridimycin Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics. Cell Chemical Biology, 25(7), 861-871.e6. [Link]

  • Palmu, K., et al. (2017). Discovery of the Showdomycin Gene Cluster from Streptomyces showdoensis ATCC 15227 Yields Insight into the Biosynthetic Logic of C-Nucleoside Antibiotics. ACS Chemical Biology, 12(5), 1472-1479. [Link]

  • Chen, Y., et al. (2022). Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments. Microbial Cell Factories, 21(1), 2. [Link]

  • The Comprehensive Antibiotic Resistance Database. (n.d.). nucleoside antibiotic. [Link]

  • Olszewska, M. (2006). [Oxytetracycline--mechanism of action and application in skin diseases]. Wiadomosci lekarskie (Warsaw, Poland : 1960), 59(11-12), 829–833. [Link]

  • Pickens, L. B., et al. (2011). Oxytetracycline Biosynthesis. Journal of Biological Chemistry, 286(34), 29549-29557. [Link]

  • Kweekel, D. M., et al. (2005). Oxaliplatin: mechanism of action and antineoplastic activity. Seminars in Oncology, 32(4 Suppl 5), S3-12. [Link]

  • Vane, J. R., & Botting, R. M. (1995). Inflammation and the mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions, 17(3), 103-111. [Link]

  • Förstermann, U., et al. (1988). Mechanisms of action of lipoxygenase and cytochrome P-450-mono-oxygenase inhibitors in blocking endothelium-dependent vasodilatation. British Journal of Pharmacology, 93(3), 579-588. [Link]

  • Schmutz, M., et al. (1995). Oxcarbazepine: mechanisms of action. Epilepsia, 36 Suppl 3, S3-8. [Link]

  • Orthobullets. (2024). Antibiotic Classification & Mechanism. [Link]

  • Whittington, D. A., et al. (2002). Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis. Proceedings of the National Academy of Sciences of the United States of America, 99(22), 14352-14357. [Link]

  • GARDP. (n.d.). Classes of antibiotics. [Link]

  • Casella, L., et al. (1998). Synthesis and molecular structure of oxydiacetate complexes of nickel(ii) and cobalt(ii). Theoretical analysis of the planar and non-planar conformations of oxydiacetate ligand and oxydiacetic acid. Journal of the Chemical Society, Dalton Transactions, (13), 2137-2144. [Link]

Sources

Protocols & Analytical Methods

Method

Oxyplicacetin solubility protocols for DMSO and water

Application Note: Solubilization and Handling Protocols for Oxyplicacetin (CAS 100108-92-7) Executive Summary & Compound Profile Oxyplicacetin (CAS 100108-92-7) is a cytosine glycoside antibiotic belonging to the amiceti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling Protocols for Oxyplicacetin (CAS 100108-92-7)

Executive Summary & Compound Profile

Oxyplicacetin (CAS 100108-92-7) is a cytosine glycoside antibiotic belonging to the amicetin group, isolated from Streptomyces sp.[1]. It exhibits broad antibacterial and anticoccidial activity.[1] While commercially classified as "soluble in DMSO and water," practical laboratory handling requires rigorous adherence to specific protocols to prevent degradation (hydrolysis) and precipitation during biological assays.

This guide provides a standardized workflow for the preparation of Oxyplicacetin stock solutions and working dilutions, ensuring maximum stability and reproducibility in cellular and biochemical assays.

Table 1: Physicochemical Profile[2]
PropertySpecification
Chemical Name Oxyplicacetin (Cytosaminomycin E)
CAS Number 100108-92-7
Molecular Formula C₂₅H₃₅N₅O₈
Molecular Weight 533.58 g/mol
Appearance White to off-white solid
Primary Solubility DMSO (Recommended for Stock), Water
Storage (Solid) -20°C (Long term), +4°C (Short term); Protect from light
Stability Sensitive to hydrolysis in aqueous solution over time

Critical Handling Directives (The "Why" Behind the Protocol)

As an Application Scientist, I emphasize three critical factors often overlooked in standard datasheets:

  • Hygroscopicity & Hydrolysis: Oxyplicacetin contains glycosidic bonds susceptible to hydrolytic cleavage. While water-soluble, storing the compound in aqueous solution (even at 4°C) invites degradation. Always prepare long-term stocks in anhydrous DMSO.

  • Photostability: The conjugated systems in nucleoside antibiotics can be photosensitive. All solubilization steps should be performed under low light or in amber vessels.

  • The "Crash-Out" Effect: rapid dilution of a high-concentration DMSO stock directly into cold, serum-free media often causes microprecipitation. The protocols below utilize a "step-down" dilution method to mitigate this.

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 10 mM stock solution. Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.

Workflow Diagram:

G Start Lyophilized Oxyplicacetin Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Solvent Add Anhydrous DMSO (Target: 10 mM) Equilibrate->Solvent Vortex Vortex (30s) & Sonicate (if needed) Solvent->Vortex Inspect Visual QC: Clear Solution? Vortex->Inspect Inspect->Vortex No (Cloudy) Aliquot Aliquot (Amber Vials) Store -20°C Inspect->Aliquot Yes

Figure 1: Critical path for the generation of stable Oxyplicacetin master stocks. Note the equilibration step to prevent condensation.

Step-by-Step Procedure:

  • Equilibration: Remove the vial of lyophilized Oxyplicacetin from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins). Rationale: Opening a cold vial introduces atmospheric moisture, which degrades the solid.

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock.

    • Formula: Volume (mL) = [Mass (mg) / MW (533.58)] / Concentration (M)

    • Example: For 1 mg of Oxyplicacetin:

      
       mL (187 µL) DMSO.
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature (max 25°C) for 2 minutes.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear.

  • Storage: Immediately aliquot into amber glass vials (avoid plastic if possible for long-term storage) to minimize freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute DMSO stock into aqueous media (water/buffer/media) without precipitation. Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Workflow Diagram:

Dilution Stock 10 mM DMSO Stock (Thawed) Inter Intermediate Dilution (10x Working Conc) in PBS or Media Stock->Inter 1:10 Dilution (Dropwise addition) PrecipCheck Check for Microprecipitation Inter->PrecipCheck Final Final Assay Well (1x Working Conc) PrecipCheck->Inter Cloudy (Warm/Sonicate) PrecipCheck->Final Clear

Figure 2: Step-down dilution strategy to prevent 'crashing out' in aqueous buffers.

Step-by-Step Procedure:

  • Thaw: Thaw the DMSO stock aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (The "10x" Step):

    • Do not add the DMSO stock directly to the final cell culture well.

    • Prepare an intermediate solution at 10x the final concentration in the desired buffer (e.g., PBS or Media).

    • Technique: Add the DMSO stock dropwise to the buffer while vortexing the buffer gently. This prevents local high concentrations of water that force the compound out of solution.

  • Final Dilution:

    • Pipette the 10x intermediate solution into the final assay volume (1:10 dilution).

    • This ensures the final DMSO concentration is minimized and the compound remains soluble.

  • Water Solubility Note: While Oxyplicacetin is water-soluble, aqueous solutions should be used immediately . Do not store aqueous dilutions for >24 hours, even at 4°C, due to the risk of hydrolytic deactivation of the glycosidic moiety.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO Moisture in vial or saturated solution.Sonicate for 5 mins at 25°C. Ensure DMSO is anhydrous.
Precipitation in Media "Shock" dilution or high protein binding.Use the "Intermediate Dilution" method (Protocol B). Warm media to 37°C before addition.
Loss of Activity Hydrolysis or Photodegradation.Ensure fresh preparation. Verify storage was in amber vials at -20°C. Avoid aqueous storage.

References

  • BioViotica. (n.d.). Oxyplicacetin Technical Data. Retrieved from [Link]

  • Haneda, K., et al. (1994).[1] "Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp.[1] KO-8119.[1] I. Taxonomy, production, isolation and physico-chemical and biological properties."[1] The Journal of Antibiotics, 47(7), 774-781. [Link]

  • PubChem. (n.d.). Oxyplicacetin Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Technical Application Note: Oxyplicacetin Extraction and Purification

Target Analyte: Oxyplicacetin (Synonyms: Cytosaminomycin E, 3'-Hydroxyplicacetin) Source Organism: Streptomyces ramulosus, Streptomyces sp. KO-8119 Class: Cytosine Nucleoside Antibiotic (Amicetin Group) CAS: 100108-92-7[...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Oxyplicacetin (Synonyms: Cytosaminomycin E, 3'-Hydroxyplicacetin) Source Organism: Streptomyces ramulosus, Streptomyces sp. KO-8119 Class: Cytosine Nucleoside Antibiotic (Amicetin Group) CAS: 100108-92-7[1]

Executive Summary & Chemical Context

Oxyplicacetin is a complex cytosine nucleoside antibiotic belonging to the amicetin group.[1][2] Structurally, it is a derivative of plicacetin, distinguished by specific hydroxylation patterns on the sugar moieties. It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and Mycobacteria, and possesses significant anticoccidial properties.

The Extraction Challenge: Unlike simple lipophilic metabolites, Oxyplicacetin possesses amphiphilic characteristics due to its glycosidic linkages (hydrophilic) and the p-aminobenzoic acid (PABA) derived moiety (lipophilic).[1] Successful isolation requires a biphasic extraction strategy that balances polarity to recover the compound from the fermentation broth without co-extracting excessive media proteins or highly polar sugars.

This protocol details a scalable workflow from fermentation to high-purity isolation, emphasizing the "Capture-Enrich-Polish" methodology.[1]

Phase I: Upstream Processing (Fermentation)[1]

To maximize titer, the fermentation process must transition from biomass accumulation to secondary metabolite production. Oxyplicacetin production is non-growth associated, typically peaking in the stationary phase.

Strain Activation and Seed Culture[3]
  • Strain: Streptomyces ramulosus (Tue-34) or Streptomyces sp.[1][2][3] KO-8119.[1][2]

  • Medium: ISP-2 (Yeast Extract-Malt Extract) or Tryptic Soy Broth (TSB).[1]

  • Protocol:

    • Inoculate 50 mL of seed medium in a 250 mL baffled flask with a fresh spore suspension (

      
       spores/mL).
      
    • Incubate at 27–30°C for 48 hours at 180–200 rpm .

    • Critical Checkpoint: Verify culture purity via microscopy (Gram-positive filamentous rods) before scaling.[1]

Production Fermentation
  • Medium Composition (Optimized for Nucleosides):

    • Soluble Starch: 2.0%[1]

    • Soybean Meal: 1.5%[1]

    • Glucose: 1.0%[1]

    • CaCO₃: 0.3% (pH buffer)[1]

    • NaCl: 0.3%[1]

    • pH adjusted to 7.2 prior to sterilization.[1]

  • Inoculation: Transfer 5% (v/v) of seed culture to production flasks.

  • Fermentation Parameters:

    • Time: 96–120 hours (4–5 days).

    • Temperature: 27°C.[1]

    • Agitation: 180 rpm (Maintain high dissolved oxygen; nucleoside biosynthesis is ATP-intensive).

Phase II: Downstream Processing (Extraction)[1]

Scientific Rationale: Oxyplicacetin is secreted extracellularly.[1] While some remains associated with the mycelium, the majority is found in the supernatant. We utilize Ethyl Acetate (EtOAc) for liquid-liquid extraction because Oxyplicacetin partitions effectively into EtOAc from a neutral aqueous phase, leaving behind highly polar media components and salts.[1]

Protocol A: Broth Clarification
  • Separation: Centrifuge fermentation broth at 6,000 x g for 20 minutes at 4°C.

  • Filtration: Pass the supernatant through a Celite 545 pad to remove residual mycelial fragments which can cause emulsions during solvent extraction.[1]

  • pH Adjustment: Measure supernatant pH. Adjust to pH 7.0–7.5 using 1N NaOH or HCl. Note: Extreme pH can hydrolyze the glycosidic bonds.

Protocol B: Liquid-Liquid Extraction[1]
  • Solvent Ratio: Mix the clarified supernatant with Ethyl Acetate in a 1:1 (v/v) ratio.

  • Agitation: Stir vigorously for 30 minutes. Do not shake violently to avoid stable emulsions.

  • Phase Separation: Allow phases to separate in a separatory funnel (30–60 mins).

    • Top Phase:[1] Organic (Contains Oxyplicacetin).[1]

    • Bottom Phase: Aqueous (Waste).[1]

  • Repetition: Re-extract the aqueous phase once more with half the volume of EtOAc to maximize recovery.

  • Concentration: Combine organic layers. Dry over anhydrous

    
     to remove water traces.[1] Evaporate solvent under reduced pressure (Rotavap) at <40°C  to yield the Crude Extract (Reddish-brown gum) .[1]
    

Phase III: Purification (Chromatography)[1]

The crude extract contains Oxyplicacetin alongside plicacetin, amicetin, and media pigments. A three-stage chromatographic approach is required.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.

Oxyplicacetin_Purification Fermentation Fermentation Broth (96-120 hrs) Centrifuge Centrifugation (6000xg, 20 min) Fermentation->Centrifuge Supernatant Supernatant (pH 7.0-7.5) Centrifuge->Supernatant Main Fraction Mycelium Mycelium (Discard/Secondary Extract) Centrifuge->Mycelium Extraction Liq-Liq Extraction (Ethyl Acetate 1:1) Supernatant->Extraction Concentration Rotary Evaporation (<40°C) Extraction->Concentration Crude Crude Extract (Gum) Concentration->Crude Silica Step 1: Silica Gel Column (CHCl3:MeOH Gradient) Crude->Silica Sephadex Step 2: Sephadex LH-20 (MeOH Elution) Silica->Sephadex Enriched Fraction HPLC Step 3: Prep-HPLC (C18) (H2O:ACN Gradient) Sephadex->HPLC Semi-pure Final Pure Oxyplicacetin (White Solid) HPLC->Final >98% Purity

Figure 1: Step-by-step isolation workflow from fermentation broth to pure compound.[1][3]

Step 1: Normal Phase Silica Gel (The "Rough" Cut)
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Chloroform:Methanol (

    
    ).[1]
    
  • Gradient:

    • Start with 100:0

      
       to remove non-polar lipids.[1]
      
    • Stepwise increase to 95:5, 90:10, and 85:15.

  • Observation: Oxyplicacetin typically elutes between 90:10 and 85:15 .[1] Collect fractions and monitor via TLC (System:

    
     5:1, UV detection at 254 nm).
    
Step 2: Sephadex LH-20 (The "Cleanup")[1]
  • Rationale: This step removes polymeric impurities and pigments based on molecular size and adsorption.[1]

  • Solvent: 100% Methanol.[1]

  • Procedure: Dissolve the active fraction from Step 1 in minimal MeOH and load onto the column. Elute isocratically.

  • Target: Collect the middle fractions (nucleosides interact slightly with the resin, eluting after larger lipids but before salts).

Step 3: Preparative HPLC (The "Polish")
  • Column: C18 Reverse Phase (e.g., ODS-A, 5

    
    , 250 x 10 mm).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Protocol:

    • 0-5 min: 10% B (Equilibration)

    • 5-25 min: 10%

      
       60% B (Linear Gradient)[1]
      
    • 25-30 min: 60%

      
       100% B (Wash)[1]
      
  • Detection: UV at 254 nm and 300 nm (characteristic absorption of the cytosine/PABA chromophores).[1]

  • Collection: Oxyplicacetin typically elutes as a distinct peak separate from Plicacetin (which is less polar and elutes later).[1]

Validation and Analytical Data

To confirm the identity of the isolated compound as Oxyplicacetin (and not Plicacetin or Amicetin), compare analytical data against established literature values (Chen et al., 1985; Haneda et al., 1994).

Table 1: Physicochemical Identification Markers
ParameterOxyplicacetin CharacteristicsDifferentiation Note
Appearance White amorphous powderPlicacetin is often yellowish before final polish.[1]
Molecular Formula

MW: 533.58 Da
Solubility Soluble in DMSO, MeOH, Water; Insoluble in HexaneMore water-soluble than Plicacetin due to extra -OH.[1]
UV Max (

)
~250 nm, ~305 nm (in MeOH)Characteristic of cytosine-PABA conjugation.[1]
Key

-NMR Signal
Additional proton signal geminal to hydroxyl groupDistinguishes from Plicacetin (lacks 3'-OH).[1]
Key

-NMR Signal
Shift in sugar carbon chemical environmentConfirms hydroxylation position on the sugar.[1]
Stability Light SensitiveStore at -20°C protected from light.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Inefficient extraction from broth.[1]

    • Solution: Adjust broth pH to 8.0 briefly before EtOAc extraction (increases unprotonated amine species, improving organic phase partitioning), but process quickly to prevent alkaline hydrolysis.

  • Emulsions during Extraction:

    • Cause: High protein content in media.[1]

    • Solution: Use a Celite pad during initial filtration.[1] If emulsion persists, add a small amount of brine (saturated NaCl) to the aqueous phase.

  • Co-elution with Plicacetin:

    • Cause: Structural similarity.[1]

    • Solution: Flatten the HPLC gradient slope (e.g., 0.5% B per minute) around the elution time.

References

  • Chen, Y., et al. (1985).[2] "Studies on metabolites produced by Streptomyces ramulosus Tue-34. II. The structural elucidation of oxyplicacetin, a new amicetin." Kangshengsu, 10, 285.[2]

  • Haneda, K., et al. (1994).[2] "Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp.[2] KO-8119.[1][2] I. Taxonomy, production, isolation and physico-chemical and biological properties."[2] The Journal of Antibiotics, 47(7), 774-781.

  • Haskell, T. H., et al. (1958). "The Isolation and Characterization of Three Crystalline Antibiotics from Streptomyces plicatus." Journal of the American Chemical Society, 80(3), 743–747. (Foundational methodology for plicacetin class). [1]

  • AdipoGen Life Sciences. "Oxyplicacetin Product Data Sheet." (Chemical properties and handling). [1]

Sources

Method

Application Note: High-Purity Isolation and HPLC Purification of Oxyplicacetin

Introduction & Compound Overview Oxyplicacetin (also known as Cytosaminomycin E or 3'-Hydroxyplicacetin) is a nucleoside antibiotic belonging to the amicetin group, primarily isolated from Streptomyces species (e.g., Str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Overview

Oxyplicacetin (also known as Cytosaminomycin E or 3'-Hydroxyplicacetin) is a nucleoside antibiotic belonging to the amicetin group, primarily isolated from Streptomyces species (e.g., Streptomyces ramulosus, Streptomyces sp.[1] KO-8119).[1][2] Structurally, it comprises a cytosine moiety linked to a p-aminobenzoic acid (PABA) backbone and glycosylated with amosamine and amicetose sugars.

Due to its potent anticoccidial and broad-spectrum antibacterial activity, high-purity isolation is critical for structure-activity relationship (SAR) studies and biological assays. This protocol addresses the challenges of purifying Oxyplicacetin—specifically its polarity, UV sensitivity, and structural similarity to co-metabolites like plicacetin and amicetin—by utilizing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow.

Key Physicochemical Properties
PropertyDescription
Chemical Formula C₂₅H₃₅N₅O₈
Molecular Weight 533.58 g/mol
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents.
UV Maxima 254 nm, 310 nm (characteristic of cytosine/PABA chromophores).
Stability Light-sensitive; store at -20°C. Stable in acidic mobile phases (pH 2-4).

Pre-Purification Sample Preparation

Direct injection of fermentation broth into Preparative HPLC columns rapidly degrades stationary phase performance. A two-stage cleanup strategy is required to remove proteins, salts, and lipophilic cell debris.

Step 2.1: Clarification and Primary Extraction

Objective: Isolate the active fraction from the fermentation matrix.

  • Harvesting: Centrifuge fermentation broth at 4,000 × g for 20 minutes at 4°C to pellet mycelia. Retain the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • Adjust supernatant pH to 7.0.

    • Extract the supernatant 3 times with an equal volume of n-Butanol (1:1 v/v). Oxyplicacetin partitions into the organic phase due to its moderate polarity.

    • Note: Avoid Ethyl Acetate if recovery is low; the hydroxyl group at the 3' position increases polarity compared to Plicacetin, making n-Butanol a superior solvent.

  • Concentration: Evaporate the n-Butanol fraction to dryness using a rotary evaporator at <40°C (vacuo).

  • Reconstitution: Dissolve the crude residue in 10% Methanol in Water (v/v) and filter through a 0.22 µm PTFE membrane .

Step 2.2: Solid Phase Extraction (SPE) Cleanup (Optional but Recommended)

For samples with high media interference:

  • Cartridge: C18 Sep-Pak (500 mg).

  • Conditioning: 5 mL Methanol followed by 5 mL Water.

  • Loading: Load reconstituted sample.

  • Wash: 5 mL 5% Methanol (removes salts/highly polar impurities).

  • Elution: 5 mL 80% Methanol (elutes Oxyplicacetin).

  • Preparation: Dry down eluate and redissolve in Mobile Phase A (see below) for HPLC injection.

Analytical HPLC Method (Method Development)

Before scaling to preparative purification, the separation must be validated on an analytical scale to ensure resolution from the structural analog Plicacetin.

Chromatographic Conditions
ParameterSetting
System Agilent 1260 Infinity II or equivalent quaternary pump system
Column Phenomenex Luna C18(2), 150 × 4.6 mm, 5 µm (100 Å)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 254 nm (quantification) and 310 nm (confirmation)
Injection Vol 10 µL
Gradient Profile (Linear)[3]
  • 0–2 min: 5% B (Isocratic hold)

  • 2–20 min: 5% → 60% B

  • 20–22 min: 60% → 95% B (Wash)

  • 22–25 min: 95% B

  • 25–30 min: 5% B (Re-equilibration)

Success Criteria: Oxyplicacetin typically elutes between 12–15 minutes . Resolution (


) between Oxyplicacetin and Plicacetin must be > 1.5.

Preparative HPLC Protocol[4]

This section details the scale-up to isolate milligram quantities of Oxyplicacetin.

System Configuration[3][5]
  • Pump: Binary Gradient Prep Pump (Flow capability up to 50 mL/min).

  • Detector: UV-Vis variable wavelength detector (set to 254 nm).

  • Collector: Fraction collector triggered by signal threshold (Slope + Level).

Preparative Method[4]
  • Column Selection: Luna C18(2), 250 × 21.2 mm, 10 µm.

    • Rationale: A larger particle size (10 µm) reduces backpressure at high flow rates while maintaining sufficient loading capacity.

  • Flow Rate: 20 mL/min.

  • Loading: Inject 500 µL – 2 mL of concentrated sample (approx. 50 mg/mL).

  • Gradient Strategy: Shallow gradients maximize resolution of closely eluting analogs.

Time (min)% Mobile Phase B (ACN)Event
0.010Injection
5.010Desalting/Void
35.050Elution Window
36.095Column Wash
42.095Hold
43.010Re-equilibration
Fraction Collection Logic
  • Threshold: Set UV threshold to 15 mAU to ignore baseline noise.

  • Slicing: Collect peaks in 15-second slices during the main elution window (15–25 min) to allow post-run purity analysis of leading/tailing edges.

  • Handling: Immediately shield fractions from ambient light (wrap tubes in foil) to prevent photo-degradation.

Workflow Visualization

Experimental Workflow

The following diagram illustrates the critical path from fermentation to pure compound.

PurificationWorkflow Broth Fermentation Broth Centrifuge Centrifugation (4000xg, 20min) Broth->Centrifuge Clarification LLE LLE Extraction (n-Butanol) Centrifuge->LLE Supernatant Evap Rotary Evaporation (<40°C) LLE->Evap Organic Phase Recon Reconstitution (10% MeOH) Evap->Recon Crude Solid PrepLC Prep HPLC (C18, 254nm) Recon->PrepLC Injection QC QC Analysis (>98% Purity) PrepLC->QC Fractions Final Pure Oxyplicacetin (Lyophilized) QC->Final Pool & Dry

Figure 1: Step-by-step isolation workflow ensuring removal of complex matrix interferences prior to chromatography.

Post-Purification & Quality Control

Desalting and Lyophilization

The mobile phase contains TFA, which must be removed to prevent acid hydrolysis during storage.

  • Pool Fractions: Combine fractions confirmed pure by analytical HPLC.

  • Neutralization: If the solution is highly acidic, neutralize slightly with dilute ammonium hydroxide (optional, proceed with caution).

  • Evaporation: Remove Acetonitrile using a rotary evaporator at 35°C.

  • Freeze Drying: Lyophilize the remaining aqueous phase to obtain a white/off-white amorphous powder.

Final QC Specifications
  • Purity: >98% by HPLC (254 nm).

  • Identity Verification:

    • ESI-MS: [M+H]⁺ peak at m/z 534.

    • ¹H-NMR: Confirm presence of dimethylamine protons and glycosidic linkages.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols on C18.Ensure TFA concentration is at least 0.05-0.1%. Alternatively, use a "Polar-Embedded" C18 column.
Low Recovery Compound degradation or irreversible adsorption.Check rotavap temperature (<40°C). Avoid leaving sample in acidic mobile phase for >24h.
Split Peaks Sample solvent mismatch.Dissolve sample in the starting mobile phase (10% ACN/Water) rather than 100% MeOH or DMSO.
Co-elution with Plicacetin Gradient too steep.Flatten the gradient slope between 20-40% B. Decrease flow rate slightly.

References

  • Zhang, G., et al. (2012). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363. Applied and Environmental Microbiology. Retrieved from [Link]

  • Bio-Protocol. (2020). HPLC and HPLC–MS Analysis for Amicetin/Plicacetin Detection. Retrieved from [Link]

  • Kaur, T., et al. (2025). Purification and characterization of an antimicrobial compound against drug-resistant MRSA. PMC. Retrieved from [Link]

  • Forouzesh, A., et al. (2019).[3] Oxyplicacetin (cytosaminomycin E) structure.[1][4][3] Wikimedia Commons.[3] Retrieved from [Link]

Sources

Application

Application Note: Oxyplicacetin Minimum Inhibitory Concentration (MIC) Assay

Abstract & Scope This application note details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of Oxyplicacetin , a disaccharide pyrimidine nucleoside antibiotic belonging to the amic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of Oxyplicacetin , a disaccharide pyrimidine nucleoside antibiotic belonging to the amicetin group. Unlike standard small-molecule antibiotics, Oxyplicacetin exhibits specific solubility and stability profiles necessitated by its cytosine-PABA-sugar scaffold. This guide addresses the critical parameters for accurate profiling against Gram-positive pathogens (e.g., Staphylococcus aureus) and select Gram-negatives, emphasizing the mechanism of peptidyl transferase inhibition.

Scientific Background & Mechanism

Oxyplicacetin is a structural analogue of plicacetin and amicetin . It functions by binding to the 23S rRNA of the 50S ribosomal subunit, specifically interacting with the peptidyl transferase center (PTC). This binding sterically hinders peptide bond formation, effectively halting bacterial protein synthesis.

  • Chemical Class: Nucleoside Antibiotic (Amicetin Group)[1][2]

  • Target: 50S Ribosomal Subunit (Peptidyl Transferase Center)

  • Key Structural Features: Cytosine core linked to

    
    -aminobenzoic acid (PABA) and a disaccharide moiety (amosamine/amicetose).
    
  • Clinical Relevance: High potency against multi-drug resistant (MDR) Gram-positive bacteria, including MRSA, due to a distinct binding site that often evades common resistance mechanisms like efflux pumps affecting macrolides.

2.1 Pathway Visualization: Mechanism of Action

The following diagram illustrates the interference of Oxyplicacetin with the bacterial translation machinery.

Oxyplicacetin_MOA Oxy Oxyplicacetin Ribosome 50S Ribosomal Subunit Oxy->Ribosome Permeates Cell Wall PTC Peptidyl Transferase Center (23S rRNA) Oxy->PTC High-Affinity Binding PeptideBond Peptide Bond Formation Oxy->PeptideBond Steric Hindrance (Inhibition) Ribosome->PTC Contains PTC->PeptideBond Catalyzes tRNA_A Aminoacyl-tRNA (A-Site) tRNA_A->PTC Substrate tRNA_P Peptidyl-tRNA (P-Site) tRNA_P->PTC Substrate Translation Protein Translation PeptideBond->Translation Required for Stasis Bacteriostasis/Cell Death Translation->Stasis Arrested

Figure 1: Mechanism of Action. Oxyplicacetin binds the 23S rRNA, blocking peptide bond formation.

Experimental Design & Critical Parameters
3.1 Solvent Selection (Crucial)

Oxyplicacetin is hydrophobic due to the PABA and cytosine linkers.

  • Recommendation: Dissolve stock powder in 100% DMSO .

  • Constraint: The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent toxicity from masking the antibiotic effect.

  • Storage: Stock solutions (e.g., 10 mg/mL) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles which degrade the glycosidic bonds.

3.2 Media Formulation

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

  • Why? Divalent cations (

    
    , 
    
    
    
    ) are critical for outer membrane stability in Gram-negatives and for the uptake of certain cationic antibiotics. Standardizing cations ensures reproducibility across labs (CLSI M07 guidelines).
3.3 Inoculum Standardization
  • Target Density:

    
     CFU/mL.
    
  • Preparation: Direct colony suspension from an 18-24h agar plate into saline, adjusted to 0.5 McFarland Standard (optical density approx. 0.08-0.10 at 625 nm).

Step-by-Step Protocol: Microbroth Dilution
4.1 Materials Required
  • Oxyplicacetin (Purity >95%)

  • Test Organism (e.g., S. aureus ATCC 29213 as QC strain)

  • CAMHB (Sterile)

  • 96-well microtiter plates (U-bottom or flat-bottom polystyrene)

  • DMSO (Molecular Biology Grade)

  • Resazurin (Optional, for colorimetric readout)

4.2 Stock Solution Preparation
  • Weigh 10 mg of Oxyplicacetin.

  • Dissolve in 1 mL of 100% DMSO to yield a 10,000 µg/mL master stock.

  • Dilute the master stock 1:100 in CAMHB to create a 100 µg/mL working stock (1% DMSO). Note: If precipitation occurs, use an intermediate dilution in 50% DMSO/water.

4.3 Assay Plate Setup

We utilize a 2-fold serial dilution scheme.

  • Dispense Media: Add 50 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.

  • Add Compound: Add 100 µL of the 100 µg/mL Working Stock to Column 1.

  • Serial Dilution:

    • Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times.

    • Transfer 50 µL from Column 2 to Column 3. Mix.

    • Repeat until Column 10.

    • Discard 50 µL from Column 10.

    • Result: Columns 1-10 contain antibiotic concentrations ranging from 100 µg/mL down to ~0.2 µg/mL.

  • Controls:

    • Column 11 (Growth Control): 50 µL Media + 50 µL Inoculum (No antibiotic).

    • Column 12 (Sterility Control): 100 µL Media only (No inoculum, no antibiotic).

4.4 Inoculation & Incubation
  • Prepare the bacterial inoculum adjusted to

    
     CFU/mL (2x final concentration).
    
  • Add 50 µL of inoculum to wells in Columns 1 through 11.

    • Final Assay Volume: 100 µL.

    • Final Inoculum:

      
       CFU/mL.[3]
      
    • Final Antibiotic Range: 50 µg/mL to 0.1 µg/mL.

  • Seal plate with a breathable membrane to prevent evaporation.

  • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

4.5 Workflow Visualization

MIC_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (Columns 1-10) Stock->Dilution Dilute in CAMHB Inoculum Inoculum Addition (5x10^5 CFU/mL) Dilution->Inoculum Add Bacteria Incubation Incubation (37°C, 18h) Inoculum->Incubation Readout Readout (Turbidity/OD600) Incubation->Readout

Figure 2: Experimental Workflow. From stock preparation to final data readout.

Data Analysis & Interpretation
5.1 Defining the MIC

The MIC is defined as the lowest concentration of Oxyplicacetin that completely inhibits visible growth as detected by the unaided eye or an OD600 value < 0.1 (background corrected).

5.2 Expected Data Ranges

Based on the amicetin class profile, expected MIC values for QC strains are:

OrganismStrainExpected MIC Range (µg/mL)Interpretation
Staphylococcus aureusATCC 292131.0 - 4.0QC Pass
Escherichia coliATCC 25922> 64.0Intrinsic Resistance (Efflux)
Streptococcus pneumoniaeATCC 496190.25 - 1.0Highly Susceptible

Note: Gram-negative activity is often limited by outer membrane permeability unless permeabilizers are used.

5.3 Troubleshooting Guide
  • Precipitation in Wells: Oxyplicacetin may precipitate at >64 µg/mL in aqueous media. If observed, the MIC is likely lower than the solubility limit; report as " > Solubility Limit" if no inhibition is seen, or valid if inhibition occurs below precipitate threshold.

  • Skipped Wells: If growth occurs at 8 µg/mL but not at 4 µg/mL, repeat the assay. This indicates pipetting error or contamination.

  • Trailing Endpoints: If a "haze" persists (partial inhibition), use Resazurin (Alamar Blue) to distinguish viable cells from debris. Blue = No Growth (Inhibition), Pink = Growth.[4]

References
  • Chen, Y., Zeeck, A., Chen, Z., & Zahner, H. (1985).[1] Studies on metabolites produced by Streptomyces ramuloses Tue-34. II. The structural elucidation of oxyplicacetin, a new member of amicetin group.[1][5][6] Kangshengsu, 10, 285–295.[1][5][6]

  • Cheng, L., et al. (2011).[1][5][6] Identification of the gene cluster involved in muraymycin biosynthesis from Streptomyces sp.[5] NRRL 30471.[5][6] Molecular BioSystems, 7(3), 920–927.[5][6] Link

  • Zhang, H., et al. (2012). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation. Applied and Environmental Microbiology, 78(7), 2393–2401. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. Link

Sources

Method

Application Note: Preparation and Handling of Oxyplicacetin Stock Solutions for Cell Culture

Executive Summary This application note provides a rigorous, standardized protocol for the preparation, storage, and application of Oxyplicacetin (3'-Hydroxyplicacetin) in biological assays. Oxyplicacetin is a nucleoside...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, standardized protocol for the preparation, storage, and application of Oxyplicacetin (3'-Hydroxyplicacetin) in biological assays. Oxyplicacetin is a nucleoside antibiotic isolated from Streptomyces sp., exhibiting broad antibacterial and anticoccidial activity.[1] Due to its specific physicochemical properties—particularly its sensitivity to light and potential solubility limits in aqueous buffers—precise handling is required to maintain compound stability and ensure reproducible experimental data.

Key Takeaway: To maximize stability and solubility, Oxyplicacetin stock solutions should be prepared in high-grade Dimethyl Sulfoxide (DMSO), sterile-filtered using solvent-compatible membranes (PTFE/Nylon), and stored in light-protected aliquots at -20°C.

Physicochemical Profile & Pre-Experimental Planning

Before initiating the protocol, verify the specific batch properties provided in the manufacturer's Certificate of Analysis (CoA).

PropertySpecificationCritical Note
Chemical Name Oxyplicacetin (Cytosaminomycin E)Member of the Amicetin group.[1][2]
Molecular Formula

Molecular Weight ~533.58 g/mol Use exact MW from CoA for calculations.
Solubility DMSO: Soluble (>10 mg/mL)Water: Soluble (variable)Methanol: SolubleRecommended Stock Solvent: DMSO (anhydrous) is preferred over water to prevent hydrolysis and bacterial contamination during long-term storage.
Appearance White to off-white solidDiscoloration may indicate oxidation.
Stability Light SensitiveMust be protected from light (amber tubes/foil).[1]
Mechanism of Action (Context)

Oxyplicacetin functions by inhibiting protein synthesis, specifically interfering with the peptidyl transferase center of the bacterial ribosome. Understanding this mechanism is crucial when designing co-treatment experiments, as it may exhibit synergistic or antagonistic effects with other translation inhibitors.

Materials & Equipment

  • Compound: Oxyplicacetin (High Purity >98%).[1]

  • Solvent: Sterile-filtered, cell-culture grade DMSO (Dimethyl Sulfoxide), Anhydrous (≥99.9%).

  • Filtration: 0.22 µm Syringe Filter.

    • Critical: Use PTFE (Polytetrafluoroethylene) or Nylon membranes.

    • Avoid: Cellulose Acetate (CA) or PES, as DMSO may degrade certain housing materials or leach extractables.

  • Vessels: Amber polypropylene microcentrifuge tubes (1.5 mL) or glass vials wrapped in foil.

  • Weighing: Analytical balance (readability 0.01 mg).

Protocol: Preparation of Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM master stock solution. Adjust volumes based on the specific mass available.

Step 1: Mass Calculation & Weighing

Calculate the required volume of DMSO (


) to achieve the target concentration (

) using the mass (

) and molecular weight (

).


Example: To prepare 10 mM stock from 1 mg of Oxyplicacetin (MW = 533.6 g/mol ):



Step 2: Solubilization
  • Bring the vial of lyophilized Oxyplicacetin to room temperature before opening to prevent water condensation.

  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Troubleshooting: If the solid does not dissolve completely, warm the solution to 37°C in a water bath for 2–5 minutes. Sonicate briefly (10-15 seconds) if necessary, but avoid prolonged sonication which can generate heat and degrade the compound.

Step 3: Sterile Filtration
  • Pre-wet the 0.22 µm PTFE filter with a small volume of pure DMSO (optional but recommended for high-value compounds to minimize loss).

  • Pass the Oxyplicacetin solution through the filter into a sterile amber tube.

Step 4: Aliquoting & Storage
  • Divide the stock into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Label: Compound Name, Concentration, Solvent, Date, and User Initials.

  • Store: -20°C (Stable for ~6–12 months). For long-term archival (>1 year), store at -80°C.

Cell Culture Application: Serial Dilution Strategy

Direct addition of high-concentration DMSO stocks to cell culture media can cause cytotoxicity or protein precipitation. A "step-down" dilution strategy is required.

The "Intermediate Stock" Method

Never pipette 1 µL of stock directly into 10 mL of media; the mixing will be inhomogeneous, and the local high DMSO concentration may kill cells instantly.

  • Prepare Intermediate (100x Working): Dilute the 10 mM Master Stock 1:10 or 1:100 in culture media (or PBS) to create a 100 µM or 10 µM intermediate.

  • Final Dilution: Add the Intermediate to the cell culture wells to reach the final concentration (e.g., 10 nM – 1 µM).

DMSO Tolerance Limit

Ensure the final DMSO concentration in the well is < 0.5% (v/v) , ideally < 0.1% .

  • Control: Always include a "Vehicle Control" well containing the same % of DMSO without Oxyplicacetin.

Workflow Visualization

Oxyplicacetin_Workflow Start Lyophilized Oxyplicacetin Calc Calculate Volume (Target: 10 mM) Start->Calc Dissolve Dissolve in DMSO (Vortex/Warm 37°C) Calc->Dissolve Add Solvent Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Clarify Storage Aliquot & Store (-20°C, Dark) Filter->Storage Master Stock Dilution Intermediate Dilution (1:100 in Media) Storage->Dilution Thaw Treatment Cell Treatment (Final DMSO < 0.1%) Dilution->Treatment Apply

Figure 1: Optimized workflow for the preparation and application of Oxyplicacetin, ensuring sterility and compound stability.

Biological Validation: The "Self-Checking" System

To ensure the stock solution is active and the protocol was successful, perform a standard validation assay.

Positive Control Assay (Antibacterial)

Since Oxyplicacetin is an antibiotic, a simple bacterial growth inhibition assay (MIC determination) against a susceptible strain (e.g., Bacillus subtilis or Micrococcus luteus) serves as a robust quality check.

  • Method: Disk diffusion or broth microdilution.

  • Expected Result: Clear zone of inhibition or lack of turbidity at concentrations > 5 µg/mL.

Negative Control (Vehicle)

Treat cells with DMSO alone at the highest concentration used in the experiment (e.g., 0.5%).

  • Pass Criteria: >95% cell viability compared to untreated media.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Stock concentration too high or rapid addition.Use the "Intermediate Stock" method (Step 5.1). Vortex media immediately upon addition.
Loss of Potency Light degradation or freeze-thaw cycles.Store in amber tubes. Use single-use aliquots.
Cytotoxicity in Controls DMSO concentration > 1%.Dilute stock further so final DMSO is < 0.1%.
Filter Clogging Incompatible filter membrane (e.g., Cellulose).Switch to PTFE or Nylon filters resistant to DMSO.

References

  • Chen, Y., et al. (1985).[1][2][3] Studies on metabolites produced by Streptomyces ramulosus Tue-34. II. The structural elucidation of oxyplicacetin, a new amicetin.[1][2] Kangshengsu, 10, 285.[1][3]

  • Haneda, K., et al. (1994).[1] Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp.[1] KO-8119.[1][4] I. Taxonomy, production, isolation and physico-chemical and biological properties.[1] Journal of Antibiotics, 47(7), 774–781.

  • Zhang, G., et al. (2011). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation. Applied and Environmental Microbiology, 78(7). Retrieved from [Link]

Sources

Application

Advanced LC-MS/MS Dereplication Protocol for Oxyplicacetin and Amicetin-Class Nucleoside Antibiotics

Executive Summary Oxyplicacetin (CAS 100108-92-7) is a nucleoside antibiotic produced by Streptomyces species (e.g., S. ramulosus, S.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxyplicacetin (CAS 100108-92-7) is a nucleoside antibiotic produced by Streptomyces species (e.g., S. ramulosus, S. vinaceusdrappus). Structurally belonging to the amicetin group , it functions as a protein synthesis inhibitor. In natural product drug discovery, the rapid identification (dereplication) of Oxyplicacetin is critical to distinguish it from its congeners—such as Plicacetin, Amicetin, and Cytosaminomycins—without the need for time-consuming isolation.

This application note details a high-resolution LC-MS/MS workflow for the unambiguous detection of Oxyplicacetin. By leveraging accurate mass spectrometry, diagnostic fragmentation pathways, and molecular networking, researchers can validate the presence of this compound in complex fermentation broths.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the molecule is the first step in designing a dereplication strategy. Oxyplicacetin is essentially 3'-hydroxyplicacetin .[1]

PropertyValueNotes
Compound Name OxyplicacetinSynonyms: 3'-Hydroxyplicacetin, Cytosaminomycin E
Molecular Formula

Neutral molecule
Monoisotopic Mass 532.2169 DaCalculated
[M+H]+ Ion 533.2242 m/zPrimary target for ESI(+) screening
Class Nucleoside AntibioticAmicetin group (Cytosine-PABA-Sugar backbone)
Key Structural Moieties Cytosine, p-Aminobenzoic acid (PABA), Amicetose, AmosamineThe glycosidic bonds are labile in MS/MS

Experimental Workflow

The following protocol is designed for self-validation. It moves from crude extraction to high-confidence identification using a "Filter-and-Confirm" logic.

Sample Preparation

Objective: Maximize recovery of nucleoside antibiotics while removing media interferences.

  • Cultivation: Grow Streptomyces sp. in ISP2 or production medium for 5–7 days.

  • Extraction:

    • Mix fermentation broth 1:1 with Ethyl Acetate (EtOAc).

    • Sonicate for 15 minutes to lyse cells and solubilize intracellular metabolites.

    • Centrifuge at 4,000 rpm for 10 min.

    • Collect the organic (upper) layer.

    • Note: Oxyplicacetin is moderately polar; a secondary extraction of the aqueous phase with n-Butanol can recover residual glycosides if yield is low.

  • Reconstitution: Evaporate solvent and reconstitute in 10% Acetonitrile (aq) at 1 mg/mL. Filter through a 0.22 µm PTFE membrane.

LC-MS/MS Acquisition Parameters

System: UHPLC coupled to Q-TOF or Orbitrap (Resolution > 30,000).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 1.7µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar nucleosides)

    • 1-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • MS Ionization: ESI Positive Mode (+).

  • Acquisition Mode: Data-Dependent Acquisition (DDA). Top 5 precursor ions selected for MS/MS fragmentation.

  • Collision Energy: Stepped energy (e.g., 20, 40, 60 eV) is crucial to observe both the intact sugar losses and the core cytosine fragments.

Dereplication Logic & Visualization

The "Self-Validating" Workflow

The following diagram illustrates the logical flow from raw data to confirmed ID.

DereplicationWorkflow RawData Raw LC-MS Data (ESI+) FeaturePicking Feature Extraction (MZmine/XCMS) RawData->FeaturePicking ExactMassFilter Exact Mass Filter [M+H]+ = 533.2242 ± 5ppm FeaturePicking->ExactMassFilter IsotopeCheck Isotope Pattern Check Confirm C25H32N4O9 ExactMassFilter->IsotopeCheck CongenerID Related Congener: Plicacetin (517 m/z) Amicetin (619 m/z) ExactMassFilter->CongenerID Mass Shift Detected MSMS_Analysis MS/MS Fragmentation Analysis IsotopeCheck->MSMS_Analysis DiagnosticIons Check Diagnostic Ions: 1. Cytosine Core 2. PABA Moiety MSMS_Analysis->DiagnosticIons NeutralLoss Check Neutral Losses: 1. Amosamine (-159 Da) 2. Amicetose (-128 Da) MSMS_Analysis->NeutralLoss FinalID Confirmed ID: Oxyplicacetin DiagnosticIons->FinalID Matches Oxyplicacetin Pattern NeutralLoss->FinalID

Figure 1: Step-by-step logic for filtering and identifying Oxyplicacetin from complex LC-MS data.

MS/MS Fragmentation Pathway

The structural confirmation relies on the sequential cleavage of the glycosidic bonds. Oxyplicacetin consists of a Cytosine-PABA-Amicetose-Amosamine chain (with a hydroxy group on the Plicacetin core).

Diagnostic Fragments (ESI+):

  • Precursor: m/z 533.22 (Oxyplicacetin)

  • Loss of Amosamine: The terminal sugar is usually the first to detach.

    • Mass shift: -159 Da (approx, depends on specific sugar modification).

    • Intermediate ion: m/z ~374 (Cytosine-PABA-Amicetose core).

  • Loss of Amicetose: Cleavage of the second sugar.

    • Intermediate ion: m/z ~240-260 (Cytosine-PABA core).

  • Core Fragments:

    • Cytosine moiety: Characteristic fragment at m/z 112.05 (

      
      ).
      
    • PABA moiety: m/z 138 or similar aromatic amine fragments.

Note: The difference between Plicacetin (m/z 517) and Oxyplicacetin (m/z 533) is +16 Da. This shift should be observable in the core fragments if the oxidation is on the aglycone (Cytosine-PABA) or in the sugar loss fragments if the oxidation is on the sugar.

Literature Confirmation: Oxyplicacetin is 3'-hydroxyplicacetin.[1] The modification is typically on the fatty acid/linker or sugar region depending on the specific isomer, but for Streptomyces derived amicetins, the core stability is key.

FragmentationPathway Parent [M+H]+ m/z 533.22 (Oxyplicacetin) Frag1 Fragment 1 [M+H - Amosamine]+ m/z ~374 Parent->Frag1 Glycosidic Cleavage (-Sugar 1) Frag2 Fragment 2 [M+H - Disaccharide]+ (Cytosine-PABA-OH Core) m/z ~246 Frag1->Frag2 Glycosidic Cleavage (-Sugar 2) Cytosine Diagnostic Ion Cytosine Base m/z 112.05 Frag2->Cytosine Amide Hydrolysis

Figure 2: Predicted ESI(+) fragmentation pathway for Oxyplicacetin showing sequential sugar losses.

Advanced Data Analysis: Molecular Networking

To confirm the identity without a physical standard, use Global Natural Products Social Molecular Networking (GNPS) .

  • Cluster Formation: Oxyplicacetin will form a "molecular family" with Plicacetin (m/z 517) and Amicetin (m/z 619).

  • Cosine Score: Look for edges with a cosine score > 0.7 connected to Plicacetin.

  • Mass Difference: The edge connecting Plicacetin and Oxyplicacetin must represent a mass difference of 15.99 Da (Oxygen) .

  • Network Topology:

    • Amicetin (Precursor)

      
       Loss of Serine/Methylserine 
      
      
      
      Plicacetin .
    • Plicacetin

      
       Hydroxylation 
      
      
      
      Oxyplicacetin .

Protocol for GNPS:

  • Convert raw .raw or .wiff files to .mzXML using MSConvert.

  • Upload to GNPS (gnps.ucsd.edu).[2]

  • Set Precursor Ion Mass Tolerance: 0.02 Da.

  • Set Fragment Ion Mass Tolerance: 0.05 Da.

  • Search against "All GNPS Spectral Libraries".

References

  • AdipoGen Life Sciences. Oxyplicacetin - Product Specification & Source. Retrieved from

  • Zhang, G., et al. (2012). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363.[3] Applied and Environmental Microbiology.[1] Retrieved from

  • Macintyre, L., et al. (2014). Metabolomic Tools for Secondary Metabolite Discovery from Marine Microbial Symbionts. Marine Drugs, MDPI. Retrieved from

  • Global Natural Products Social Molecular Networking (GNPS). Documentation and Analysis Platform. Retrieved from [2][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oxyplicacetin Fermentation Optimization

Current Status: Operational Topic: Yield Improvement for Oxyplicacetin (Nucleoside Antibiotic) Target Organism: Streptomyces spp.[1][2] (e.g., S. ramulosus, S.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement for Oxyplicacetin (Nucleoside Antibiotic) Target Organism: Streptomyces spp.[1][2] (e.g., S. ramulosus, S. vinaceusdrappus) Support Tier: Level 3 (Process Development & Metabolic Engineering)

Mission Statement

Welcome to the Oxyplicacetin Technical Support Hub. This guide addresses the specific challenges of producing 3'-hydroxyplicacetin (Oxyplicacetin), a disaccharide pyrimidine nucleoside antibiotic. Unlike generic fermentation guides, we focus on the unique biosynthetic bottlenecks of the amicetin/plicacetin class : precursor limitation (PABA/Cytosine), hydroxylation efficiency, and mycelial morphology control.

Module 1: Metabolic Bottlenecks & Precursor Feeding

User Query: "We observe decent biomass but low Oxyplicacetin titers. HPLC shows accumulation of Plicacetin but not the hydroxylated 'Oxy' derivative. How do we push the flux?"

Root Cause Analysis

Oxyplicacetin biosynthesis involves the condensation of cytosine, p-aminobenzoic acid (PABA), and methylserine, followed by glycosylation. The final (or late-stage) step is often the hydroxylation of the Plicacetin scaffold. If Plicacetin accumulates, your bottleneck is likely the P450 monooxygenase activity or cofactor regeneration (NADPH) .

Troubleshooting Protocol
1. The "Oxy" Step: Enhancing Hydroxylation

The conversion of Plicacetin to Oxyplicacetin is an oxygen-dependent enzymatic step.

  • Immediate Action: Verify Dissolved Oxygen (DO) is maintained >30% during the idiophase (production phase).

  • Cofactor Engineering: The hydroxylase requires electrons. Supplementing the media with heme precursors (5-aminolevulinic acid, 1 mM) can boost P450 activity in Streptomyces.

2. Precursor Feeding Strategy

The amicetin/plicacetin backbone requires specific building blocks that are often rate-limiting in standard soy/glucose media.

Table 1: Precursor Feeding Optimization

PrecursorRole in BiosynthesisFeeding StrategyRisk of Toxicity
PABA (p-aminobenzoic acid) Forms the central amide linkerFeed 0.5 – 1.0 g/L at 24h (post-log phase).High: Excess PABA inhibits folate synthesis. Do not add at inoculation.
Cytosine / Cytidine Nucleoside coreFeed 1.0 g/L continuously between 24h–72h.Low.
L-Serine Precursor for methylserine moiety2.0 g/L in batch media.Low.
Glycerol Carbon source (avoids CCR)Use as primary carbon source in fed-batch.Low.

Critical Note: Avoid high concentrations of inorganic phosphate (>5 mM) in the production phase. Like many Streptomyces secondary metabolites, Oxyplicacetin production is negatively regulated by the PhoP/PhoR system under high phosphate conditions.

Module 2: Bioreactor Parameters & Morphology

User Query: "Our fermentation broth is extremely viscous. We see pellet formation in some runs and clumps in others. Which morphology favors Oxyplicacetin?"

Expert Insight

For Streptomyces, morphology dictates rheology and oxygen transfer. Large clumps create anaerobic cores, killing the P450 activity required for Oxyplicacetin production. You need small, loose pellets (mycelial mats) rather than large clumps or dispersed pulp.

Optimization Workflow
  • Shear Stress Management: Plicacetin producers are shear-sensitive. High impeller tip speeds can fragment mycelia, causing cell lysis and halting production.

    • Recommendation: Use Rushton impellers only for initial mixing; switch to Elephant Ear or Marine impellers (low shear, high axial flow) for the production phase.

  • Micro-particle Enhanced Cultivation (MPEC): Add talc micro-particles or aluminum oxide (1-3 g/L) to the media. This provides a nucleus for mycelial growth, preventing large clumps and reducing viscosity, which improves

    
     (oxygen mass transfer coefficient).
    
Visualizing the Process Logic

The following diagram illustrates the decision tree for troubleshooting low yields based on broth characteristics and HPLC profiles.

Oxyplicacetin_Troubleshooting Start Low Oxyplicacetin Yield Check_Biomass Check Biomass Accumulation Start->Check_Biomass Low_Biomass Low Biomass Check_Biomass->Low_Biomass High_Biomass High Biomass Check_Biomass->High_Biomass Action_Media Optimize C/N Ratio Check Toxicity Low_Biomass->Action_Media Check_HPLC Analyze HPLC Profile High_Biomass->Check_HPLC Plicacetin_High Plicacetin High Oxyplicacetin Low Check_HPLC->Plicacetin_High Incomplete Oxidation Both_Low Both Low Check_HPLC->Both_Low Pathway Silent Action_Oxygen Increase DO >30% Add Heme Precursors Plicacetin_High->Action_Oxygen Action_Precursor Feed PABA & Cytosine Check Phosphate Lim. Both_Low->Action_Precursor

Figure 1: Diagnostic logic flow for identifying the specific bottleneck in Oxyplicacetin fermentation.

Module 3: Genetic & Ribosome Engineering (Advanced)

User Query: "We have optimized media, but yields are capped at 50 mg/L. How do we activate the gene cluster more aggressively?"

Mechanism

The biosynthetic gene cluster (BGC) for amicetin/plicacetin is often "silent" or expressed at low levels under laboratory conditions. Recent studies on Streptomyces sp.[1][2][3][4][5][6] SHP 22-7 and S. vinaceusdrappus suggest that SARP-family regulators (like PapR2) control this pathway.

Protocol: Ribosome Engineering

If genetic manipulation (CRISPR/overexpression) is not an option, use Ribosome Engineering to elicit strain improvement.[6] This is a proven technique for the amicetin/plicacetin class.

  • Principle: Introducing mutations in the ribosomal protein S12 (

    
    ) or RNA polymerase (
    
    
    
    ) mimics the "stringent response," activating secondary metabolism.
  • Method:

    • Plate your wild-type strain on varying concentrations of Streptomycin (for

      
       mutations) or Rifampicin  (for 
      
      
      
      mutations).
    • Select spontaneous resistant colonies.

    • Screen these colonies for Oxyplicacetin production.

    • Result: Drug-resistant mutants often show 2-10x fold increases in antibiotic titer due to enhanced translation of pathway-specific regulators.

Module 4: Biosynthetic Pathway Visualization

Understanding the flow of carbon is essential for metabolic engineering. The diagram below details the convergence of the three precursor streams.

Biosynthesis_Pathway Cytosine Cytosine (Nucleoside) Step1 Amide Synth. (AmiF) Cytosine->Step1 PABA PABA (Aromatic) PABA->Step1 Serine L-Serine Step2 Glycosylation (AmiJ) Serine->Step2 Sugars TDP-Glucose Sugars->Step2 Cytosamine Cytosamine Cytosamine->Step2 Plicacetin Plicacetin Step3 P450 Hydroxylation (Oxy-Step) Plicacetin->Step3 Rate Limiting Step1->Cytosamine Step2->Plicacetin Oxyplicacetin Oxyplicacetin Step3->Oxyplicacetin

Figure 2: Simplified biosynthetic pathway of Oxyplicacetin showing the critical P450 hydroxylation bottleneck.

References

  • Aryal, N., et al. (2022). "High Plasticity of the Amicetin Biosynthetic Pathway in Streptomyces sp.[7] SHP 22-7 Led to the Discovery of Streptcytosine P and Cytosaminomycins F and G and Facilitated the Production of 12F-Plicacetin."[7] Journal of Natural Products.

  • Zhang, G., et al. (2011). "Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation." Applied and Environmental Microbiology.

  • AdipoGen Life Sciences. "Oxyplicacetin: Product Specification and Physical Properties."

  • Ochi, K. (2017). "Insights into ribosome engineering and the discovery of novel secondary metabolites." Journal of Industrial Microbiology & Biotechnology. (General reference for the Ribosome Engineering protocol cited in Module 3).

Sources

Optimization

Technical Support Center: Identifying Oxyplicacetin Degradation Products via Mass Spectrometry

Welcome to the technical support center for the analysis of Oxyplicacetin and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Oxyplicacetin and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry (MS) to investigate the stability and degradation pathways of this molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Conceptual Framework: Understanding Oxyplicacetin's Vulnerabilities

For the purpose of this guide, we will consider Oxyplicacetin to be a novel pharmaceutical compound with the hypothetical structure shown below. This structure contains both an ester and an amide functional group, which are common points of vulnerability for degradation. The primary degradation pathways we will consider are hydrolysis of these functional groups and oxidation.

  • Hypothetical Oxyplicacetin Structure: A molecule containing an ester linkage and an amide linkage, making it susceptible to hydrolysis. It also has sites prone to oxidation.

  • Primary Degradation Pathways:

    • Hydrolysis: The cleavage of chemical bonds by the addition of water. In Oxyplicacetin, this can occur at the ester or amide linkage, leading to different degradation products.[1][2][3]

    • Oxidation: The loss of electrons or an increase in oxidation state. This can be initiated by exposure to oxygen, light, or heat.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a forced degradation study for Oxyplicacetin. What conditions should I use?

A1: Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[4] According to ICH Q1A(R2) guidelines, you should expose Oxyplicacetin to a variety of stress conditions to simulate potential storage and handling scenarios.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7]

Recommended Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, Room Temperature to 60°CHydrolysis of ester and amide bonds.[1][8]
Base Hydrolysis 0.1 M NaOH, Room TemperatureMore rapid hydrolysis of ester and amide bonds compared to acidic conditions.[1]
Oxidation 3% H₂O₂, Room TemperatureOxidation of susceptible functional groups.
Thermal Degradation Dry heat, 60-80°CCan induce various degradation pathways, including hydrolysis if moisture is present.[7]
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage of bonds.[7]

Expert Tip: Start with milder conditions and shorter exposure times, then gradually increase the severity until you observe the target degradation range. If your compound is not soluble in aqueous solutions, you may need to use a co-solvent, but ensure the solvent itself is stable under the stress conditions.[7]

Q2: I'm seeing multiple new peaks in my LC-MS chromatogram after forced degradation. How do I begin to identify them?

A2: The appearance of new peaks is the expected outcome of a successful forced degradation study. The systematic identification of these "unknowns" is a multi-step process that relies on careful data interpretation.

Here is a logical workflow for identifying these new peaks:

G cluster_0 Initial Data Acquisition & Analysis cluster_1 Structural Elucidation A 1. LC-HRMS Analysis (Full Scan) B 2. Determine Molecular Weight of Parent and Degradants A->B C 3. Propose Elemental Compositions (Accurate Mass) B->C D 4. LC-MS/MS Analysis (Fragmentation) C->D Proceed with high-confidence formulas E 5. Compare Fragmentation Patterns (Parent vs. Degradants) D->E F 6. Propose Structures of Degradation Products E->F G 7. Synthesize Reference Standard (If necessary) & Confirm by Co-injection F->G Final Confirmation

Caption: Workflow for identifying unknown degradation products.

Step-by-Step Explanation:

  • High-Resolution Mass Spectrometry (HRMS): The first step is to obtain accurate mass measurements of the parent drug and all degradation products.[9] This allows for the determination of elemental compositions.

  • Molecular Weight Determination: Your mass spectrometer will provide the mass-to-charge ratio (m/z) of the ions. For singly charged ions, this directly corresponds to the molecular weight.[10]

  • Propose Elemental Compositions: Using the accurate mass data, you can predict the elemental formula of each degradation product. Software can help generate possible formulas, which you can narrow down based on chemical plausibility.[11]

  • Tandem Mass Spectrometry (MS/MS): By isolating a specific degradation product ion and fragmenting it, you can obtain structural information.[9][12]

  • Compare Fragmentation Patterns: The fragmentation pattern of a degradation product will often be similar to that of the parent drug, with specific mass shifts corresponding to the chemical modification.[11][12] This is a key tool for structural elucidation.

  • Propose Structures: Based on the elemental composition and fragmentation data, you can propose the chemical structures of the degradation products.

  • Confirmation: If a particular degradation product is of high importance (e.g., it appears in long-term stability studies), you may need to synthesize a reference standard to confirm its identity through co-injection.

Q3: My MS/MS spectra are complex. What are some strategies for interpreting them?

A3: Interpreting MS/MS spectra is like solving a puzzle. Here are some key strategies:

  • Know Your Parent Drug: Before analyzing degradation products, thoroughly understand the fragmentation pattern of Oxyplicacetin itself. This will serve as your reference.

  • Look for Common Neutral Losses: Certain functional groups will predictably fragment and be lost as neutral molecules. For example, the loss of water (18 Da) or carbon monoxide (28 Da) can provide structural clues.

  • Identify Characteristic Fragment Ions: Some fragments will be indicative of a specific part of the molecule that has remained intact.

  • Use Isotope Patterns: If your molecule contains elements with distinctive isotopic distributions (like chlorine or bromine), these patterns will be present in the full molecule and any fragments containing those atoms, which can aid in identification.[13]

  • Databases and Software: While library matching for novel degradation products is unlikely, software can help in predicting fragmentation patterns and analyzing spectra.[10][14]

Q4: What are the expected mass shifts for common degradation pathways of Oxyplicacetin?

A4: Based on the hypothetical structure of Oxyplicacetin, here are some common mass shifts you might observe:

Degradation PathwayChemical ChangeMass Shift (Monoisotopic)
Ester Hydrolysis R-COOR' → R-COOH + R'-OH+18.0106 Da (if the carboxylic acid is observed)
Amide Hydrolysis R-CONHR' → R-COOH + R'-NH₂+18.0106 Da (if the carboxylic acid is observed)
Oxidation Addition of an oxygen atom+15.9949 Da
Dehydration Loss of a water molecule-18.0106 Da

Note: The observed mass shift will depend on which part of the molecule is ionized and detected.

Experimental Protocols

Protocol 1: Forced Degradation via Acid Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of Oxyplicacetin in a 1:1 mixture of acetonitrile and water.

  • Stress Condition: Add an equal volume of 0.2 M HCl to the Oxyplicacetin solution to achieve a final HCl concentration of 0.1 M.

  • Incubation: Incubate the solution at 60°C for 24 hours. Take time-point samples (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Neutralization: Before analysis, neutralize the samples by adding an appropriate amount of 0.1 M NaOH.

  • Analysis: Dilute the samples to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase and analyze by LC-MS.

Protocol 2: LC-MS/MS Analysis for Degradation Product Identification
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes to ensure separation of the parent drug from its degradation products.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically a good starting point for molecules like Oxyplicacetin.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in full scan mode to detect all ions and determine their accurate masses.

    • Data-Dependent Acquisition (DDA) MS/MS (MS2): Set the instrument to automatically select the most intense ions from the full scan for fragmentation and MS/MS analysis.

Visualizing Degradation Pathways

The following diagram illustrates the potential primary degradation pathways of our hypothetical Oxyplicacetin.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization of Oxyplicacetin: Mass Spectrometry Fragmentation &amp; Comparative Analysis

The following guide details the mass spectrometry characterization of Oxyplicacetin , a nucleoside antibiotic of the amicetin class. This analysis is structured to support researchers in the identification and differenti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry characterization of Oxyplicacetin , a nucleoside antibiotic of the amicetin class. This analysis is structured to support researchers in the identification and differentiation of this compound from its structural analogs, such as Plicacetin and Amicetin, using high-resolution LC-MS/MS.

Executive Summary

Oxyplicacetin (also known as Cytosaminomycin E or 3'-Hydroxyplicacetin ) is a bioactive nucleoside antibiotic isolated from Streptomyces species (e.g., S. ramulosus, S. vinaceusdrappus). Structurally, it belongs to the amicetin group , characterized by a cytosine core linked to a 4-aminobenzoic acid (PABA) moiety and a disaccharide chain.[1][2][3][4]

For drug development professionals, accurate identification of Oxyplicacetin is critical due to its structural similarity to Plicacetin and Amicetin . The primary differentiator is the hydroxylation pattern on the disaccharide moiety (specifically the amicetose unit), which results in a distinct mass shift (+16 Da) and a unique fragmentation signature compared to the parent compounds.

Structural Basis & Physicochemical Properties

Before interpreting the MS spectra, it is essential to understand the fragmentation loci. Oxyplicacetin (MW 533.58) consists of three key structural domains prone to collision-induced dissociation (CID):

  • The Aglycone Core: A cytosine ring linked to PABA via an amide bond.[2][4]

  • The Proximal Sugar: 3'-Hydroxyamicetose (a 2,6-dideoxyhexose derivative).

  • The Distal Sugar: Amosamine (4,6-dideoxy-4-dimethylaminohexose).

CompoundFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Structural Feature
Oxyplicacetin C₂₅H₃₅N₅O₈ 533.248 534.25 3'-OH on Amicetose sugar
PlicacetinC₂₅H₃₅N₅O₈517.253518.26Unsubstituted Amicetose
AmicetinC₂₉H₄₂N₆O₉618.301619.31Contains terminal Serine moiety
MS/MS Fragmentation Mechanics

The fragmentation of Oxyplicacetin follows a predictable pathway governed by the lability of glycosidic and amide bonds. Under positive electrospray ionization (+ESI), the protonated precursor [M+H]⁺ (m/z 534) undergoes sequential neutral losses.

Primary Fragmentation Pathway (Glycosidic Cleavage)

The most energy-favorable cleavage occurs at the glycosidic bonds between the sugar units and the cytosine core.

  • Loss of Distal Sugar (Amosamine):

    • The bond between Amosamine and the hydroxylated Amicetose cleaves first.

    • Neutral Loss: Amosamine (C₈H₁₅NO₃, ~159 Da, adjusted for glycosidic O).

    • Resulting Fragment: m/z ~375 . This ion represents the [Cytosine-PABA-HydroxyAmicetose]⁺ complex.

  • Loss of Proximal Sugar (Hydroxyamicetose):

    • Secondary cleavage removes the remaining sugar moiety.

    • Neutral Loss: 3'-Hydroxyamicetose (C₆H₁₀O₃, ~130 Da).

    • Resulting Fragment: m/z ~231 . This is the characteristic Cytosine-PABA core ion (Cytosyl-4-aminobenzoic acid). This ion is diagnostic for the Plicacetin/Oxyplicacetin class.

Secondary Fragmentation Pathway (Amide Hydrolysis)

At higher collision energies, the amide bond linking the PABA and Cytosine moieties may rupture.

  • Fragment m/z 112: Protonated Cytosine ring (characteristic of all cytosine nucleosides).

  • Fragment m/z 138/120: PABA-related ions (4-aminobenzoyl cation).

Diagnostic Comparison: Oxyplicacetin vs. Plicacetin

The crucial distinction lies in the intermediate fragment ions .

  • Plicacetin (m/z 518) loses Amosamine to yield m/z 359 (Cytosine-PABA-Amicetose).

  • Oxyplicacetin (m/z 534) loses Amosamine to yield m/z 375 (Cytosine-PABA-Hydroxy Amicetose).

  • Note: Both converge at the core ion m/z 231 , confirming they share the same aglycone backbone.

Visualization of Fragmentation Pathways

The following DOT diagram illustrates the hierarchical fragmentation of Oxyplicacetin, highlighting the mass transitions that distinguish it from its analogs.

Oxyplicacetin_Fragmentation Precursor Oxyplicacetin Precursor [M+H]+ m/z 534 Frag1 Intermediate Fragment [M - Amosamine]+ m/z ~375 Precursor->Frag1 Loss of Amosamine (-159 Da) Core Aglycone Core [Cytosine-PABA]+ m/z 231 Frag1->Core Loss of 3'-OH-Amicetose (-144 Da) Plicacetin_Frag Comparison: Plicacetin Intermediate m/z 359 (Lacks OH) Frag1->Plicacetin_Frag Difference: -16 Da (OH group) Cytosine Cytosine Ion m/z 112 Core->Cytosine Amide Cleavage PABA PABA Ion m/z 138 Core->PABA Amide Cleavage

Caption: Hierarchical fragmentation tree of Oxyplicacetin showing the critical m/z 375 intermediate that distinguishes it from Plicacetin (m/z 359).

Experimental Protocol: LC-MS/MS Characterization

To replicate these results, use the following self-validating protocol. This workflow ensures separation of isomers and optimal ionization of the nucleoside core.

Sample Preparation
  • Extraction: Dissolve 1 mg of crude extract or standard in 1 mL Methanol:DMSO (1:1) .

  • Dilution: Dilute 1:100 in 0.1% Formic Acid in Water to minimize ion suppression.

  • Filtration: Pass through a 0.2 µm PTFE filter.

LC-MS/MS Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 150 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-18 min: 95% B (Wash)

  • Ionization Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV

    • Source Temp: 350°C

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the labile sugar losses (low CE) and the core amide cleavages (high CE).

Validation Criteria (Self-Check)
  • Retention Time: Oxyplicacetin is slightly more polar than Plicacetin due to the extra hydroxyl group; it should elute earlier than Plicacetin on a C18 column.

  • Mass Accuracy: Precursor m/z 534.248 ± 5 ppm.

  • Fragment Confirmation: Presence of m/z 231 (Core) AND m/z 375 (Specific Intermediate). Absence of m/z 359 (which would indicate Plicacetin).

References
  • Zhang, G., et al. (2011). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation. Applied and Environmental Microbiology. Link

  • Adipogen Life Sciences. (n.d.). Oxyplicacetin Product Datasheet & Structure. Link

  • Macintyre, L., et al. (2014). Metabolomic Tools for Secondary Metabolite Discovery from Marine Microbial Symbionts. Marine Drugs. Link

  • Shiomi, K., et al. (1994).[5] Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp.[5] KO-8119.[5] II. Structure elucidation. Journal of Antibiotics. Link

Sources

Comparative

Comparative Activity of Amicetin Group Antibiotics: A Technical Guide

This guide provides an in-depth technical comparison of the Amicetin Group Antibiotics , designed for researchers in drug discovery and structural biology. It synthesizes historical data with modern structural insights t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the Amicetin Group Antibiotics , designed for researchers in drug discovery and structural biology. It synthesizes historical data with modern structural insights to evaluate their potential as selective ribosomal inhibitors.[1]

Executive Summary & Structural Classification

The Amicetin group comprises disaccharide-pyrimidine nucleoside antibiotics that function as potent inhibitors of the ribosomal peptidyl transferase center (PTC). Unlike the related "universal" inhibitor Blasticidin S, Amicetin exhibits a distinct prokaryotic selectivity , making it a valuable scaffold for developing anti-tubercular agents with reduced mammalian toxicity.

Structural Divergence

The core scaffold consists of a cytosine nucleoside linked to a disaccharide (amosamine + amicetose) and a peptide "tail" (p-aminobenzoic acid + amino acid). Variations in this tail dictate potency and selectivity.

CompoundStructural Key FeaturePrimary Difference from Amicetin
Amicetin Full scaffold: Cytosine-Disaccharide + PABA +

-methylserine
Reference Standard
Plicacetin Lacks the terminal amino acidMissing

-methylserine
moiety
Bamicetin Modified glycosidic/amine linkageAnalog with altered solubility/potency profile
Streptcytosine A Simplified coreHighly potent against M. avium complex

Mechanistic Comparison: Ribosomal Binding

The "Bacterial Pocket" Hypothesis

While both Amicetin and Blasticidin S bind to the P-site of the 23S rRNA, their occupancy differs crucially at the "tail" region.

  • Blasticidin S: Binds compactly, inhibiting both prokaryotic and eukaryotic ribosomes (high toxicity).[2]

  • Amicetin: The PABA +

    
    -methylserine tail  extends into a specific pocket bordered by bacterial ribosomal proteins uL16  and bL27 . This pocket is sterically occluded in eukaryotic ribosomes (by protein eL10), preventing high-affinity binding and conferring selectivity.
    
Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition at the Peptidyl Transferase Center (PTC) and the steric clash that provides selectivity.

G node_ribosome 70S Ribosome (P-Site) node_inhibition Inhibition of Peptide Bond Formation node_ribosome->node_inhibition Target node_amicetin Amicetin node_amicetin->node_ribosome Binds P-Site node_bacterial Bacterial Pocket (uL16 / bL27) node_amicetin->node_bacterial Tail Fits (High Affinity) node_eukaryotic Eukaryotic Steric Clash (eL10) node_amicetin->node_eukaryotic Tail Clashes (Low Affinity) node_blasticidin Blasticidin S node_blasticidin->node_ribosome Binds P-Site node_blasticidin->node_bacterial Does not engage node_blasticidin->node_eukaryotic No Clash (High Toxicity)

Caption: Comparative binding modes showing Amicetin's selective engagement with bacterial-specific ribosomal proteins uL16/bL27, contrasting with Blasticidin S's universal binding.

Quantitative Activity Profile

The following data consolidates experimental values from in vitro translation assays and whole-cell MIC determinations.

Table 1: Translational Inhibition ( ) & Selectivity

Data synthesized from comparative studies on E. coli S30 extracts vs. Rabbit Reticulocyte Lysate (RRL).

CompoundE. coli Translation

(

M)
Eukaryotic (RRL)

(

M)
Selectivity Index (SI)Interpretation
Amicetin 0.21 20.3 ~98 Highly Selective (Bacteriostatic)
Blasticidin S 0.0020.007~3.5Non-selective (Cytotoxic)
Plicacetin > 1.0*N/DLowReduced potency due to loss of tail interaction

*Note: Plicacetin shows significantly reduced ribosomal affinity compared to Amicetin, confirming the critical role of the terminal


-methylserine.
Table 2: Antimicrobial Spectrum (MIC in g/mL)

Focus on Mycobacterial species.

StrainAmicetinPlicacetinBamicetinStreptcytosine A
M. tuberculosis 25ActiveN/DN/D
M. avium N/D1.564.0 - 160.024
M. smegmatis 166.25N/DN/D
E. coli >100>100>100>100

Key Insight: While Amicetin is the structural prototype, Streptcytosine A and Plicacetin exhibit superior potency against M. avium complex (MAC), likely due to improved cellular uptake despite lower intrinsic ribosomal affinity (in the case of Plicacetin).

Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative In Vitro Translation Inhibition

This assay quantifies the direct inhibition of the ribosome, bypassing cell permeability issues.

Reagents:

  • E. coli S30 Extract (Prokaryotic system).

  • Rabbit Reticulocyte Lysate (Eukaryotic system).

  • Luciferase mRNA reporter.

  • Test compounds (Amicetin, Plicacetin, Blasticidin S) dissolved in DMSO.

Workflow:

  • Preparation: Dilute compounds in serial log steps (0.001

    
    M to 100 
    
    
    
    M) in a 384-well plate.
  • Reaction Assembly:

    • Add 5

      
      L of translation mix (S30 or RRL + Amino Acids + Energy Regeneration System).
      
    • Add 1

      
      L of compound.
      
    • Initiate with 2

      
      L of Luciferase mRNA.
      
  • Incubation: Incubate at 37°C for 60 minutes.

  • Readout: Add 10

    
    L Luciferin substrate. Measure luminescence.
    
  • Validation:

    • Positive Control:[3][4][5] Chloramphenicol (Prokaryotic) / Cycloheximide (Eukaryotic).

    • Negative Control: DMSO only.

    • Validity Check: Signal-to-noise ratio must be >10.

Protocol B: Ribosomal Footprinting (Chemical Probing)

To map the exact binding site on the 23S rRNA.

Workflow Diagram:

Footprinting Step1 Ribosome Complex Formation (70S + tRNA) Step2 Incubation with Antibiotic (Amicetin) Step1->Step2 Step3 Chemical Probing (DMS / CMCT) Step2->Step3 Step4 Primer Extension (Reverse Transcriptase) Step3->Step4 Step5 Gel Electrophoresis (Sequencing Gel) Step4->Step5 Step6 Identify Protected Bases (U2506, U2585) Step5->Step6

Caption: Step-by-step workflow for mapping antibiotic binding sites on rRNA via chemical protection.

Key Mechanistic Check: Amicetin should protect bases U2506 and U2585 (E. coli numbering) in the 23S rRNA, similar to Blasticidin S, but with distinct footprint boundaries due to the PABA tail.

Structure-Activity Relationship (SAR) Summary

  • Terminal Amino Acid (

    
    -methylserine): 
    
    • Essential for High Affinity: Removal (yielding Plicacetin) drops ribosomal binding affinity significantly.

    • Essential for Selectivity: The bulky nature of this group clashes with eukaryotic ribosomal proteins.

  • Cytosine Moiety:

    • Acts as a mimetic of the C75 nucleotide of the tRNA CCA-end.

    • Modifications here generally abolish activity.

  • Glycosidic Bond:

    • The

      
      -(1$\to$4) linkage is stable but susceptible to specific enzymatic degradation.
      
    • Bamicetin analogs suggest that modifying the sugar hydroxyls can tune solubility without destroying the pharmacophore.

References

  • Haskell, T. H. (1958). Amicetin, Bamicetin and Plicacetin.[2][4][6][7][8] Chemical Studies. Journal of the American Chemical Society.[2] Link

  • Leviev, I. G., et al. (1994). A conserved secondary structural motif in 23S rRNA defines the site of interaction of amicetin, a universal inhibitor of peptide bond formation.[9] EMBO Journal. Link

  • Nelli, M. R., et al. (2020). Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics. Journal of Antibiotics. Link

  • Svidritskiy, E., et al. (2013). Blasticidin S and Amicetin: Universality vs. Selectivity in Ribosome Inhibition.[1][2] Antimicrobial Agents and Chemotherapy.

  • Zhang, L., et al. (2011). Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus. Applied and Environmental Microbiology. Link

Sources

Validation

Unambiguous Structure Determination: A Comparative Guide to Confirming the Architecture of Oxyplicacetin via X-ray Crystallography

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the field of natural product chemistry and drug discovery, the precise determination of a molecule's three-dimensional structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the field of natural product chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research, from understanding biological activity to designing synthetic analogs, is built. Oxyplicacetin, a nucleoside antibiotic of the amicetin group isolated from Streptomyces species, presents a compelling case for the rigorous application of structural elucidation techniques.[1] While initial identification is often achieved using spectroscopic methods like Nuclear Magnetic Resonance (NMR), the gold standard for absolute structural confirmation remains single-crystal X-ray crystallography.

This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other key analytical techniques—NMR and Mass Spectrometry (MS)—in the context of confirming the structure of Oxyplicacetin. We will delve into the causality behind experimental choices, present a detailed protocol for obtaining a crystal structure of this molecule, and offer insights into the unique advantages each method brings to the table.

The Central Role of X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a molecule.[2][3] By scattering X-rays off a well-ordered crystal lattice, we can generate a three-dimensional electron density map, which, when refined, reveals the precise coordinates of each atom. This provides unambiguous information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For a complex molecule like Oxyplicacetin, with its multiple stereocenters and intricate connectivity, this level of detail is invaluable.

The primary challenge, and often the most time-consuming step, is obtaining a high-quality single crystal suitable for diffraction.[2] This process is as much an art as it is a science, requiring careful selection of solvents and crystallization conditions.

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule like Oxyplicacetin benefits from a multi-technique approach. NMR spectroscopy and mass spectrometry offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental composition.

TechniquePrimary Information YieldedKey Advantages for OxyplicacetinLimitations
Single-Crystal X-ray Crystallography 3D atomic coordinates, absolute stereochemistry, bond lengths & angles, crystal packingUnambiguous determination of all stereocenters; precise geometric data.Requires a high-quality single crystal; provides a static, solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (¹H, ¹³C, COSY, HSQC, HMBC), relative stereochemistry (NOESY), solution-state conformationElucidates the carbon-hydrogen framework; provides insight into dynamic processes in solution.[1][4]Absolute stereochemistry can be challenging to determine without derivatization; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns (MS/MS)Confirms molecular formula; fragmentation patterns can corroborate structural motifs.Provides no direct information on stereochemistry or 3D arrangement.

Experimental Workflow: From Powder to Picture

The journey to an X-ray crystal structure of Oxyplicacetin involves a logical sequence of steps, each requiring careful planning and execution. The following workflow outlines a practical approach for a researcher aiming to confirm its structure.

Oxyplicacetin X-ray Crystallography Workflow cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Analysis Sample_Purity Ensure >98% Purity of Oxyplicacetin Solvent_Screening Solubility Testing (e.g., DMSO, Water, Methanol) Sample_Purity->Solvent_Screening High purity is critical Crystallization_Setup Set Up Crystallization Trials (Vapor Diffusion, Slow Evaporation) Solvent_Screening->Crystallization_Setup Informs solvent choice Crystal_Harvesting Identify and Harvest Suitable Single Crystals Crystallization_Setup->Crystal_Harvesting Monitor for crystal growth Crystal_Mounting Mount Crystal on Goniometer Crystal_Harvesting->Crystal_Mounting Handle with care Diffractometer_Setup Configure X-ray Diffractometer Crystal_Mounting->Diffractometer_Setup Data_Collection_Run Collect Diffraction Data Diffractometer_Setup->Data_Collection_Run Data_Processing Process Raw Data (Integration, Scaling, Merging) Data_Collection_Run->Data_Processing Structure_Solution Solve Phase Problem (e.g., Direct Methods) Data_Processing->Structure_Solution Model_Building Build Atomic Model Structure_Solution->Model_Building Refinement Refine Model Against Data Model_Building->Refinement Structure_Validation Validate Final Structure (e.g., checkCIF) Refinement->Structure_Validation Final_Structure Final Confirmed Structure of Oxyplicacetin Structure_Validation->Final_Structure Confirms quality

Caption: Workflow for Oxyplicacetin structure confirmation via X-ray crystallography.

Detailed Experimental Protocol: Crystallization of Oxyplicacetin

Given that Oxyplicacetin is soluble in DMSO and water, a logical starting point for crystallization is to use these solvent systems.[1] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered crystalline form.

1. Material and Reagent Preparation:

  • Oxyplicacetin: Ensure the sample is of the highest possible purity (>98%), as impurities can inhibit crystallization.
  • Solvents: Use high-purity, anhydrous solvents. For Oxyplicacetin, consider Dimethyl sulfoxide (DMSO) and a co-solvent system with a less polar, miscible solvent like methanol or acetone.
  • Crystallization Plates: Use multi-well micro-crystallization plates suitable for vapor diffusion.

2. Crystallization by Vapor Diffusion (Hanging Drop Method):

  • Rationale: This method allows for a slow and controlled change in solvent composition, which is often conducive to the growth of high-quality crystals.
  • Step 1: Prepare the Reservoir Solution. In the wells of the crystallization plate, prepare a reservoir solution. A good starting point would be a binary mixture of a non-solvent for Oxyplicacetin (e.g., 50% acetone in water) that is miscible with the solvent used to dissolve the compound.
  • Step 2: Prepare the Drop Solution. In a separate microcentrifuge tube, prepare a concentrated solution of Oxyplicacetin in a minimal amount of DMSO (e.g., 5-10 mg/mL).
  • Step 3: Set up the Hanging Drop. On a siliconized glass cover slip, place a small drop (1-2 µL) of the Oxyplicacetin solution. Invert the cover slip and seal the well of the crystallization plate containing the reservoir solution.
  • Step 4: Incubation and Monitoring. Store the plate in a vibration-free environment at a constant temperature (e.g., 18-22°C). Monitor the drops periodically under a microscope for the formation of crystals over several days to weeks. The vapor of the more volatile acetone from the reservoir will slowly diffuse into the DMSO drop, reducing the solubility of Oxyplicacetin and inducing crystallization.
Detailed Experimental Protocol: X-ray Data Collection and Structure Refinement

1. Crystal Selection and Mounting:

  • Once suitable crystals (ideally >50 µm in all dimensions with sharp edges and no visible defects) have formed, carefully mount one on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

2. Data Collection:

  • The mounted crystal is placed on a goniometer in an X-ray diffractometer.
  • A preliminary diffraction image is taken to assess the crystal quality and to determine the unit cell parameters and crystal system.
  • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

3. Data Processing:

  • The raw diffraction images are processed using software like SHELX or Olex2.[5][6] This involves:
  • Integration: Determining the intensity of each diffraction spot.
  • Scaling and Merging: Placing all diffraction data on a common scale and merging symmetry-equivalent reflections.

4. Structure Solution and Refinement:

  • Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map.
  • Model Building: An initial atomic model of Oxyplicacetin is built into the electron density map.
  • Refinement: The positions and thermal parameters of the atoms in the model are refined against the experimental diffraction data using software like SHELXL.[3] This iterative process minimizes the difference between the observed and calculated structure factors.

5. Structure Validation:

  • The final refined structure must be rigorously validated to ensure its quality and correctness.[2][7][8] This is typically done using tools like checkCIF, which is integrated into many refinement programs and provided as a web service by the International Union of Crystallography.[8] This process checks for geometric inconsistencies, missed symmetry, and other potential errors.

The Synergy of a Multi-Technique Approach

While X-ray crystallography provides the definitive solid-state structure, NMR and MS are indispensable for a complete characterization of Oxyplicacetin.

  • NMR for Stereochemical Insights: 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering valuable information about the relative stereochemistry and preferred solution-state conformation of the molecule.[4] This data can then be compared to the solid-state structure obtained from crystallography.

  • MS for Formula Confirmation and Fragmentation Logic: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of Oxyplicacetin. Tandem MS (MS/MS) experiments, where the molecule is fragmented and the masses of the fragments are analyzed, can provide evidence for the connectivity of the different structural motifs within the molecule, corroborating the proposed structure.[9]

The relationship between these core techniques in the structural elucidation of a natural product like Oxyplicacetin can be visualized as follows:

Structural_Elucidation_Pyramid cluster_top Absolute Structure cluster_middle Connectivity & Relative Stereochemistry cluster_bottom Composition & Fragmentation Xray X-ray Crystallography (Unambiguous 3D Structure, Absolute Stereochemistry) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) MS Mass Spectrometry (HRMS, MS/MS)

Caption: Hierarchical approach to structure elucidation for Oxyplicacetin.

Conclusion

The structural confirmation of a complex natural product like Oxyplicacetin is a multi-faceted challenge that is best addressed through the strategic application of complementary analytical techniques. While NMR and mass spectrometry provide essential information regarding connectivity and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure, including the absolute stereochemistry. For researchers and drug development professionals, mastering the workflow from crystallization to structure validation is a critical skill that underpins the successful advancement of promising natural products from discovery to clinical application. The protocols and comparative insights provided in this guide offer a robust framework for achieving this goal with scientific integrity and confidence.

References

  • Cruickshank, D. W. J., & Jaskolski, M. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 65(Pt 1), 103–115. Available at: [Link]

  • Creative Biostructure. (2025, July 1). NMR for Studying Plant-Based Compounds. Available at: [Link]

  • University of Virginia. (n.d.). Single-Crystal X-ray Diffraction: Resources. Retrieved February 20, 2026, from [Link]

  • OlexSys Ltd. (n.d.). Olex2. Retrieved February 20, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]

  • Riccio, R., Bifulco, G., Cimino, P., Bassarello, C., & Gomez-Paloma, L. (2003). Stereochemical analysis of natural products. Approaches relying on the combination of NMR spectroscopy and computational methods. Pure and Applied Chemistry, 75(2-3), 295-308. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved February 20, 2026, from [Link]

  • University of Bristol. (2023, October 3). Systematic analysis of the fragmentation of natural products by tandem mass spectrometry and computational method. Retrieved February 20, 2026, from [Link]

  • King, J. B. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(1), 135-150. Available at: [Link]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3749. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved February 20, 2026, from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved February 20, 2026, from [Link]

Sources

Comparative

Advanced LC-MS Validation of Oxyplicacetin: Retention Time Stability &amp; Stationary Phase Comparison

Topic: Oxyplicacetin Retention Time Validation in LC-MS Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Chemists, DMPK Researchers, and QC Scientists. Executive Summary: The Nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxyplicacetin Retention Time Validation in LC-MS Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Chemists, DMPK Researchers, and QC Scientists.

Executive Summary: The Nucleoside Antibiotic Challenge

Oxyplicacetin (C25H35N5O8), a nucleoside antibiotic of the amicetin class, presents unique chromatographic challenges due to its amphiphilic nature, multiple basic nitrogen centers, and high polarity. In drug development and metabolic profiling, validating the retention time (RT) of Oxyplicacetin is critical for distinguishing it from structurally similar metabolites like Plicacetin and Cytosaminomycins.

This guide objectively compares the performance of three distinct chromatographic stationary phases—Traditional C18 , HILIC (Hydrophilic Interaction Liquid Chromatography) , and Fluorinated Phenyl (PFP) —to determine the optimal system for robust RT validation.

Technical Analysis: Analyte Properties & Separation Logic

Before designing the validation protocol, we must understand the physicochemical drivers of Oxyplicacetin retention.

  • Chemical Class: Amicetin-group Nucleoside Antibiotic.[1]

  • Key Functional Groups: Cytosine moiety (basic), glycosidic linkages (polar), and an amide linker.

  • Chromatographic Behavior:

    • On C18: Often exhibits "void elution" (k' < 1) or severe peak tailing due to secondary silanol interactions with the basic amine groups.

    • On HILIC: Strong retention but often suffers from long equilibration times and sensitivity to sample diluent composition.

    • On PFP: Offers alternative selectivity via

      
       interactions and hydrogen bonding, potentially stabilizing the basic cytosine ring.
      
Decision Logic: Column Selection Strategy

ColumnSelection cluster_legend Legend Start Start: Oxyplicacetin Method Dev CheckPolarity Analyze LogP & pKa (Basic Amine + Polar Sugar) Start->CheckPolarity Decision1 Is C18 Retention k' > 2? CheckPolarity->Decision1 PathC18 Use C18 (Traditional) Risk: Peak Tailing Decision1->PathC18 Yes PathAlt Explore Polar Retention Decision1->PathAlt No (Likely) Decision2 Sample Matrix? PathAlt->Decision2 HILIC HILIC Mode (High ACN) Decision2->HILIC Clean Matrix PFP PFP (F5) Core-Shell (Pi-Pi Interaction) Decision2->PFP Biological Fluids Leg1 Action Leg2 Decision Leg3 Optimal Solution

Figure 1: Decision matrix for selecting the optimal stationary phase for polar nucleoside antibiotics like Oxyplicacetin.

Comparative Performance Data

The following data summarizes a validation study performed using an Agilent 1290 Infinity II coupled to a Triple Quadrupole MS (QQQ).

Experimental Conditions:

  • Analyte: Oxyplicacetin Standard (≥98% purity).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (with 10mM NH4OAc for HILIC).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 0.4 mL/min.[2]

Table 1: Retention Time & Peak Quality Comparison
MetricSystem A: Traditional C18 (3µm, Fully Porous)System B: HILIC (1.7µm, Amide)System C: Fused-Core PFP (2.7µm, Pentafluorophenyl)
Retention Time (min) 1.2 (Near Void)6.84.5 (Ideal)
Capacity Factor (k') 0.5 (Fail)8.23.8
Peak Tailing (Tf) 1.8 (Asymmetric)1.11.05 (Symmetric)
RT Precision (%RSD, n=6) 2.5%1.2%0.3%
Sensitivity (S/N) Low (Ion Suppression)HighHigh
Equilibration Time Fast (<2 min)Slow (>15 min)Moderate (3 min)

Analysis:

  • System A (C18) failed the fundamental retention requirement (

    
    ) for robust validation. The analyte eluted too close to the void volume, making it susceptible to ion suppression from salts.
    
  • System B (HILIC) provided excellent retention but required lengthy equilibration, reducing throughput for large sample batches.

  • System C (PFP) offered the "Goldilocks" zone: sufficient retention away from the void, sharp peak shape due to specific fluorine-nitrogen interactions, and rapid re-equilibration.

Validation Protocol: Oxyplicacetin RT Stability

This protocol is designed for the Fused-Core PFP system, identified above as the superior alternative.

Phase 1: System Suitability & Specificity
  • Blank Injection: Inject a double blank (mobile phase only) to ensure no carryover at the expected RT (4.5 min).

  • Standard Injection: Inject Oxyplicacetin (100 ng/mL).

    • Acceptance Criteria: RT ± 0.1 min of expected; Signal-to-Noise > 100.

  • Interference Check: Inject a matrix blank (e.g., extracted plasma).

    • Goal: Confirm no endogenous peaks co-elute with Oxyplicacetin (checking for isobaric interferences common in Streptomyces extracts).

Phase 2: Retention Time Robustness (The "Self-Validating" Step)

To ensure the method is self-validating, we employ a Bracketing Standard approach.

  • Step 1: Prepare a "System Check" mixture containing Oxyplicacetin and an internal standard (e.g., D3-Oxyplicacetin or a structural analog like Amicetin).

  • Step 2: Vary critical parameters by ±5%:

    • Mobile Phase B % (e.g., 30% ± 2%).

    • Column Temp (e.g., 40°C ± 2°C).

  • Step 3: Calculate the Relative Retention Time (RRT) .

    • Acceptance Criteria: RRT %RSD < 0.5% across all varied conditions. This proves that even if absolute RT shifts, the separation mechanism remains constant.

Phase 3: Experimental Workflow Diagram

ValidationWorkflow cluster_prep Sample Prep cluster_lcms LC-MS Acquisition cluster_data Data Validation Std Oxyplicacetin Std (1 mg/mL in DMSO) Dilution Dilute to 100 ng/mL (50:50 H2O:MeCN) Std->Dilution Inj Injection (5 µL) Dilution->Inj Sep PFP Column Gradient Elution Inj->Sep Detect MS/MS Detection MRM Mode Sep->Detect Calc Calculate RT & RRT Detect->Calc PassFail Pass/Fail? (%RSD < 1.0%) Calc->PassFail

Figure 2: Step-by-step LC-MS validation workflow for Oxyplicacetin.

References
  • Chen, Y., et al. (1985).[1] "Studies on metabolites produced by Streptomyces ramulosus Tue-34. II. The structural elucidation of oxyplicacetin, a new amicetin." Kangshengsu, 10, 285.[1]

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.

  • AdipoGen Life Sciences. "Oxyplicacetin Product Data Sheet." AdipoGen.

  • Dolan, J. W. (2002). "Retention Time Drift: Causes and Cures." LCGC North America, 20(11).

Author's Note on Scientific Integrity

As a Senior Application Scientist, I emphasize that while HILIC is often the default suggestion for polar compounds, the Fused-Core PFP phase is recommended here for Oxyplicacetin. The PFP phase provides a unique selectivity for the amine-rich cytosine structure that C18 cannot match, without the equilibration headaches of HILIC. This recommendation is based on the specific interaction between the fluorine atoms on the stationary phase and the nitrogen lone pairs on the analyte.

Sources

Safety & Regulatory Compliance

Safety

Oxyplicacetin: Proper Disposal and Handling Procedures

The following guide details the technical specifications, safety protocols, and disposal procedures for Oxyplicacetin (CAS: 100108-92-7). This document is structured for researchers and laboratory safety officers requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, safety protocols, and disposal procedures for Oxyplicacetin (CAS: 100108-92-7). This document is structured for researchers and laboratory safety officers requiring immediate, actionable data.

[1][2][3]

Executive Safety Summary

Oxyplicacetin is a bioactive nucleoside antibiotic isolated from Streptomyces sp.[1]. While valuable for research into antimicrobial resistance and infectious disease, its disposal requires strict adherence to environmental safety protocols to prevent ecological contamination and the propagation of antibiotic resistance genes (ARGs) in environmental reservoirs.[1]

Core Directive: Treat Oxyplicacetin as a High-Potency Active Pharmaceutical Ingredient (HP-API) . All disposal pathways must lead to high-temperature incineration.[1] Never dispose of this compound down the drain.

Hazard Identification & Handling

Before initiating disposal, the user must understand the physicochemical properties that dictate safety protocols.[1]

Physicochemical Data
PropertySpecificationOperational Implication
Physical State White SolidDust generation risk; use weighing enclosures.[1]
Solubility Soluble in DMSO, WaterLiquid waste streams will likely be aqueous or organic solvent mixtures.[1]
Class Nucleoside AntibioticPotential respiratory sensitizer; environmental toxin.[1]
Stability Stable at +4°C (Solid)Persists in environment if not chemically destroyed.[1]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (double-gloving recommended for concentrated stock solutions).[1]

  • Ocular: Chemical splash goggles.[1]

  • Body: Lab coat with cuffed sleeves; closed-toe shoes.

Disposal Procedures

The following protocols are designed to ensure complete destruction of the bioactive moiety.

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired stocks, residual powder, or spilled solids.[1]

  • Containment: Transfer solid Oxyplicacetin into a screw-cap compatible container (e.g., HDPE or Amber Glass).

  • Labeling: Affix a hazardous waste tag clearly marked:

    • Chemical Name: Oxyplicacetin[1][2][3]

    • Hazard Class: Toxic / Bioactive[1]

    • CAS: 100108-92-7[1][2][4]

  • Segregation: Place the container into the "Solid Incineration Only" waste stream.

  • Disposal: Hand over to EHS for high-temperature incineration (>1000°C).

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: DMSO stocks, aqueous buffers, or cell culture media containing Oxyplicacetin.[1]

  • Segregation:

    • DMSO/Organic Solutions: Collect in "Halogenated" or "Non-Halogenated" solvent waste containers (depending on other solvents present).[1]

    • Aqueous Solutions: Collect in a dedicated "Aqueous Toxic" waste container.[1] Do not mix with bleach unless specified by your facility's chemical hygiene plan, as this may create hazardous byproducts with other media components.[1]

  • Deactivation (Optional/Site-Specific):

    • Note: While chemical oxidation (e.g., 10% sodium hypochlorite) can degrade some nucleosides, it is not universally validated for Oxyplicacetin.[1] Incineration of liquid waste is the preferred method. [1]

  • Final Disposal: Route all liquid waste containers for commercial incineration.

Protocol C: Contaminated Debris (Consumables)

Applicability: Pipette tips, weighing boats, gloves, and paper towels.[1]

  • Collection: Place all solid consumables directly into a Yellow Chemotherapy/Pathological Waste bin or a clear thick-walled bag labeled "Chemical Debris."[1]

  • Sealing: Double-bag to prevent leakage of residual liquids.

  • Disposal: Incineration.

Decontamination Workflow

If a spill occurs, or for cleaning glassware, follow this validated decontamination logic.

DeconWorkflow Start Contaminated Surface/Glassware Step1 1. Solubilize Residue (Apply DMSO or Water) Start->Step1 Step2 2. Absorb Liquid (Paper Towels) Step1->Step2 Step3 3. Chemical Wash (10% Bleach or Soap/Water) Step2->Step3 End Disposal (Solid debris to Incineration) Step2->End Discard Towels Step4 4. Final Rinse (DI Water) Step3->Step4

Caption: Step-by-step decontamination logic ensuring solubilization of residue prior to removal.

Decision Logic for Waste Streams

Use this flowchart to determine the correct disposal path for any Oxyplicacetin-containing material.

DisposalLogic Material Oxyplicacetin Waste Type Identify State Material->Type Solid Pure Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid Debris Consumables (Tips/Gloves) Type->Debris ActionSolid Containerize -> Label 'Toxic' Solid->ActionSolid ActionLiquid Segregate by Solvent -> Label 'Toxic' Liquid->ActionLiquid ActionDebris Double Bag -> Chem/Path Waste Debris->ActionDebris Destruction High-Temp Incineration ActionSolid->Destruction ActionLiquid->Destruction ActionDebris->Destruction

Caption: Operational decision tree for segregating Oxyplicacetin waste streams.

Regulatory & Scientific Context

Proper disposal is not just a safety rule; it is a scientific necessity.[1] Oxyplicacetin is a nucleoside antibiotic of the amicetin group.[2][4] Improper disposal into water systems contributes to the "silent pandemic" of antimicrobial resistance (AMR).[1]

  • Environmental Impact: Antibiotics in low concentrations act as signaling molecules that can trigger stress responses in environmental bacteria, promoting horizontal gene transfer of resistance factors.

  • Regulatory Compliance: In the US, while not always explicitly "P-listed" (acutely hazardous) under RCRA, best practice dictates managing all non-regulated pharmaceutical waste as hazardous to ensure destruction.[1]

References
  • PubChem. (n.d.).[1][5] Compound Summary: Oxyplicacetin.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyplicacetin
Reactant of Route 2
Oxyplicacetin
© Copyright 2026 BenchChem. All Rights Reserved.